Bacillomycin
描述
属性
CAS 编号 |
76012-17-4 |
|---|---|
分子式 |
C45H68N10O15 |
分子量 |
989.1 g/mol |
IUPAC 名称 |
3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid |
InChI |
InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1 |
InChI 键 |
VLKSXJAPRDAENT-OWGHDAAGSA-N |
手性 SMILES |
CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
规范 SMILES |
CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Bacillomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, isolation, and purification of Bacillomycin, a potent antifungal lipopeptide complex produced by various Bacillus species. It details the experimental protocols, quantitative data, and biosynthetic pathways crucial for its study and application in drug development.
Introduction to this compound
Bacillomycins are a group of cyclic lipopeptides belonging to the iturin family of antibiotics, primarily produced by strains of Bacillus subtilis and Bacillus amyloliquefaciens.[1][2][3] These compounds consist of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain, which can vary in length from 14 to 17 carbons.[1] The members of the this compound family, including this compound D, F, and L, exhibit potent antifungal activity against a wide range of phytopathogenic and human pathogenic fungi by disrupting the integrity of the fungal cell membrane.[1][3][4] Their biosynthesis occurs non-ribosomally via large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][5]
Discovery and Initial Characterization
The first members of this family were isolated from Bacillus subtilis. This compound D was among the earliest to be structurally characterized, identified as a new antibiotic of the iturin group through methods like mild acid hydrolysis.[1] Subsequently, other variants such as this compound L and this compound F were isolated and their structures elucidated.[1][6] These initial studies laid the groundwork for understanding the structure-activity relationship, noting that the length and branching of the fatty acid side chain significantly influence the antifungal and hemolytic activities of the molecule.[1][7]
Experimental Protocols: From Screening to Purification
The isolation and purification of this compound involve a multi-step process beginning with the cultivation of the producing microorganism, followed by extraction and chromatographic purification of the active compounds.
-
Isolation of Bacillus Strains: Strains are typically isolated from environmental samples like soil.[8]
-
Antifungal Activity Assay: A common method is the agar (B569324) well diffusion assay. A lawn of a target fungus (e.g., Candida albicans, Fusarium graminearum) is prepared on an appropriate medium (e.g., Sabouraud Dextrose Agar).[3][8]
-
Screening: Wells are made in the agar, and cell-free supernatant from Bacillus cultures is added. The plates are incubated, and the diameter of the inhibition zone is measured to assess antifungal activity.[9]
-
Molecular Identification: Promising strains are identified using 16S rDNA sequencing. Specific PCR primers for NRPS genes, such as bamC for this compound D, can confirm the genetic potential for production.[8]
-
Pre-culture Preparation: A single colony of the selected Bacillus strain is inoculated into a rich medium like Luria-Bertani (LB) or Trypticasein Soy Broth (TSB) and incubated for 18-24 hours.[3][8]
-
Production Culture: The pre-culture is then inoculated (typically 1-4% v/v) into a production medium, such as Landy medium, which is known to support lipopeptide synthesis.[3][9]
-
Incubation: The culture is incubated for 48-72 hours at 30-37°C with shaking (e.g., 180-220 rpm).[3][9][10]
The most common method for extracting lipopeptides like this compound is acid precipitation.
-
Cell Removal: The fermentation broth is centrifuged at high speed (e.g., 10,000 x g) to obtain the cell-free supernatant.[10]
-
Acidification: The pH of the supernatant is adjusted to 2.0 using a strong acid, such as hydrochloric acid (HCl).[10]
-
Precipitation: The acidified supernatant is left to stand overnight at 4°C to allow the lipopeptides to precipitate.[10]
-
Collection and Re-solubilization: The precipitate is collected by centrifugation and re-dissolved in a suitable solvent, often methanol (B129727) or a buffer at a neutral pH.[10] An alternative is to perform a solvent extraction on the acidified culture using ethyl acetate.[4]
A series of chromatographic steps are required to purify this compound from the crude extract.
-
Solid-Phase Extraction (SPE) / Initial Chromatography: The crude extract can be first purified using macroporous resin or column chromatography (e.g., Octyl-Sepharose CL-4B) to separate lipopeptides from other components.[11][12]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying this compound congeners.[3][4]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid or trifluoroacetic acid, is employed.
-
Detection: Elution is monitored by UV absorbance, typically at 210-280 nm.
-
-
Fraction Collection and Analysis: Fractions corresponding to distinct peaks are collected.[3] The purity of these fractions is re-analyzed by HPLC, and their identity is confirmed using Mass Spectrometry (MS).[3][4]
Visualization of Workflows and Pathways
The following diagram illustrates the comprehensive workflow for the discovery and isolation of this compound, from the initial screening of soil bacteria to the final purification of the active compound.
Caption: General workflow for this compound isolation.
This compound is synthesized by a multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). The process involves the sequential activation and condensation of specific amino acids. The diagram below represents a simplified model of the NRPS machinery for this compound D biosynthesis.
Caption: Simplified model of this compound biosynthesis via NRPS.
Quantitative Data Summary
The yield and antifungal activity of this compound can vary significantly based on the producing strain, fermentation conditions, and purification method. The tables below summarize representative quantitative data from various studies.
Table 1: Production Yields of this compound Variants
| This compound Variant | Producing Strain | Fermentation Conditions | Reported Yield | Reference |
| This compound D | B. amyloliquefaciens fmbJ | Optimized Medium | >100 mg/L (approx.) | [13] |
| This compound L | B. amyloliquefaciens 1841 | Landy Medium | 244.22 mg/L | [9] |
| This compound L | B. amyloliquefaciens M86 (mutant) | Landy Medium | 415.89 mg/L | [9] |
| This compound L | B. amyloliquefaciens M86 (mutant) | Optimized Medium | 676.47 mg/L | [9] |
| Iturin/Surfactin | B. subtilis UFPEDA 438 | Optimized Medium | 10.80 mg/L (Iturin) | [4] |
Table 2: Antifungal Activity of Purified this compound
| This compound Variant | Target Fungus | Activity Metric | Value | Reference |
| This compound D | Fusarium graminearum | EC₅₀ (50% Effective Conc.) | ~30 µg/mL | [3] |
| This compound D | Fusarium graminearum | Conidial Germination Rate | 5.44% (at 30 µg/mL) | [3] |
| C15-Bacillomycin D | Fusarium graminearum | MIC (Min. Inhibitory Conc.) | 64 µg/mL | [4] |
| C15-Bacillomycin D | Fusarium graminearum | IC₅₀ (50% Inhibitory Conc.) | 26.10 µg/mL | [4] |
Conclusion
The discovery and isolation of this compound have provided a valuable class of natural antifungal agents. The protocols outlined in this guide, from microbial screening through advanced chromatographic purification, represent a robust framework for obtaining high-purity this compound for research and development. Understanding the non-ribosomal biosynthetic pathway offers opportunities for genetic engineering to enhance yields and generate novel analogs. The quantitative data highlight the potent bioactivity of these lipopeptides, underscoring their potential as lead compounds in the development of new antifungal therapies and biocontrol agents.
References
- 1. ijcmas.com [ijcmas.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound D by Bacillus subtilis. Evidence for amino acid-activating enzymes by the use of affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound F, a new antibiotic of iturin group: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Lc, a new antibiotic of the iturin group: isolations, structures, and antifungal activities of the congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, Purification and Structural Identification of this compound D [cjph.com.cn]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bacillomycin Biosynthesis: Pathway, Genetics, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillomycin, a member of the iturin family of lipopeptides produced by various Bacillus species, exhibits potent antifungal activity against a broad spectrum of plant and human pathogens. This activity, coupled with its relatively low toxicity to mammalian cells, has positioned this compound as a promising candidate for the development of novel antifungal drugs and biocontrol agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, the genetic architecture of the responsible gene cluster, and detailed experimental protocols for its study and manipulation.
The this compound Biosynthesis Pathway: A Nonribosomal Approach
This compound is a cyclic lipopeptide consisting of a β-amino fatty acid and a heptapeptide (B1575542) chain. Its biosynthesis is not mediated by ribosomes but rather by large, multienzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). These NRPSs function as an assembly line, sequentially adding and modifying amino acid precursors to build the final lipopeptide product.
The biosynthesis can be broadly divided into three key stages:
-
Initiation: The process begins with the synthesis of the β-amino fatty acid side chain, which is then loaded onto the first module of the NRPS assembly line.
-
Elongation: The NRPS modules, each responsible for the recognition, activation, and incorporation of a specific amino acid, work in a coordinated fashion. Each module contains specific domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl (Ppant) arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.
-
Epimerization (E) domain (optional): Converts L-amino acids to their D-isomers in specific positions of the peptide chain.
-
-
Termination and Cyclization: The final module of the NRPS contains a Thioesterase (TE) domain, which cleaves the completed lipopeptide chain from the enzyme complex and catalyzes its cyclization.
The general workflow of this compound biosynthesis is depicted below.
Genetics of this compound Biosynthesis: The bmy Operon
The biosynthesis of this compound is encoded by a large gene cluster, commonly referred to as the bmy (for this compound) or bam (for this compound) operon. In the well-studied strain Bacillus amyloliquefaciens FZB42, the bmy operon is approximately 37.2 kb in size and comprises four main open reading frames (ORFs): bmyD, bmyA, bmyB, and bmyC.[1] The organization of this gene cluster is highly conserved among this compound-producing Bacillus species.[2]
-
bmyD : Encodes a fatty acid synthase and an acyl-CoA ligase, responsible for the synthesis and activation of the β-amino fatty acid chain.
-
bmyA , bmyB , and bmyC : Encode the large NRPS enzymes that constitute the multimodular assembly line for the heptapeptide chain synthesis. These genes contain the coding sequences for the adenylation, thiolation, condensation, and epimerization domains.
The modular organization of the bmy operon is collinear with the sequence of amino acids in the final this compound product.
Regulation of this compound Biosynthesis
The expression of the bmy operon is tightly regulated by a complex network of transcription factors and signaling molecules, ensuring that this compound production occurs at the appropriate time and under optimal conditions.[1] Key regulatory elements include:
-
DegU: A response regulator that directly binds to the promoter region of the bmy operon and acts as a positive regulator.[1][3]
-
YczE: A transmembrane protein that positively influences this compound synthesis at a post-transcriptional level.[1]
-
ComA: A transcription factor involved in quorum sensing, which indirectly promotes bmy expression.[1]
-
DegQ: A small regulatory protein that enhances the transcription of the bmy operon.[1]
-
Fatty Acids: Certain fatty acids, such as sodium propionate, have been shown to upregulate the expression of signaling factors like degU, degQ, and sigma factors, thereby increasing this compound D production.[4]
A simplified diagram of the regulatory network is presented below.
Quantitative Data on this compound Production
The yield of this compound can be significantly influenced by strain genetics, fermentation conditions, and medium composition. The following tables summarize some of the reported quantitative data on this compound production.
Table 1: this compound L Production Yields in Bacillus amyloliquefaciens [5]
| Strain/Condition | This compound L Yield (mg/L) | Fold Increase |
| Original Strain 1841 | 244.22 | - |
| Mutant M86 (ARTP mutagenesis) | 415.89 | 1.70 |
| Mutant M86 (Optimized Medium) | 676.47 | 2.77 |
Table 2: Effect of Fatty Acids on this compound D Production by B. amyloliquefaciens fmbJ [4]
| Fatty Acid Supplement | Increase in this compound D Yield (%) |
| Sodium propionate | 44 |
| Propionic acid | 40 |
| Butyric acid | 10 |
Table 3: Antifungal Activity of Purified this compound D against Fusarium graminearum [6]
| Parameter | Value |
| EC50 | ~30 µg/mL |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound biosynthesis.
Gene Knockout of the bmy Operon in Bacillus subtilis
Gene knockout is essential for confirming the function of the bmy gene cluster. A common method involves homologous recombination.
Workflow for Gene Knockout:
Methodology:
-
Primer Design: Design primers to amplify ~1 kb regions upstream and downstream of the target bmy gene. Also, design primers to amplify an antibiotic resistance cassette (e.g., chloramphenicol, erythromycin).
-
PCR Amplification: Perform PCR to amplify the upstream flank, downstream flank, and the resistance marker.
-
Construct Assembly: Assemble the three PCR products into a linear knockout cassette using methods like Gibson assembly or overlap extension PCR.
-
Bacillus Transformation: Prepare competent Bacillus subtilis cells and transform them with the assembled knockout cassette. Detailed protocols for B. subtilis transformation are widely available.
-
Selection and Verification: Select for transformants on agar (B569324) plates containing the appropriate antibiotic. Verify the correct integration of the resistance cassette and deletion of the target gene by PCR using primers flanking the integration site and by Sanger sequencing.
HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.
Methodology:
-
Sample Preparation:
-
Culture Bacillus in a suitable production medium (e.g., Landy medium).
-
Centrifuge the culture to remove bacterial cells.
-
Acidify the supernatant to pH 2.0 with HCl to precipitate the lipopeptides.
-
Centrifuge to collect the precipitate and re-dissolve it in methanol (B129727).
-
Filter the methanol extract through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).
-
Gradient Program: A typical gradient might start with a lower concentration of acetonitrile (e.g., 30-40%) and increase to a higher concentration (e.g., 90-100%) over 20-30 minutes to elute the different this compound isoforms. The exact gradient should be optimized for the specific isoforms being analyzed.
-
Detection: UV detector at 210 nm or 280 nm (due to the presence of tyrosine in some this compound variants).
-
Quantification: Use a standard curve prepared with purified this compound of a known concentration.
-
Promoter Activity Assay of the bmy Operon
To study the regulation of the bmy operon, a promoter-reporter fusion assay can be employed.
Methodology:
-
Construct Design:
-
Amplify the promoter region of the bmy operon from the genomic DNA of a this compound-producing strain.
-
Clone this promoter fragment upstream of a reporter gene (e.g., lacZ encoding β-galactosidase or gfp encoding green fluorescent protein) in a suitable E. coli-B. subtilis shuttle vector.
-
-
Transformation: Transform the resulting promoter-reporter construct into the desired Bacillus strain.
-
Assay:
-
Grow the transformed Bacillus strain under different conditions (e.g., with and without inducers, in different growth media).
-
Measure the expression of the reporter gene. For lacZ, this is typically done by measuring β-galactosidase activity using a colorimetric substrate like ONPG. For gfp, fluorescence can be measured using a fluorometer or a fluorescence microscope.
-
Normalize the reporter activity to the cell density (e.g., OD600).
-
Conclusion
The this compound biosynthesis pathway represents a fascinating example of nonribosomal peptide synthesis and is a prime target for genetic and metabolic engineering to enhance the production of this valuable antifungal compound. The detailed understanding of its genetic basis and regulatory network, combined with the experimental protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in various applications. Further research into the enzymatic kinetics of the NRPS domains and the development of more efficient heterologous expression systems will be crucial for the industrial-scale production of this compound and its derivatives.
References
- 1. The structural basis of substrate selectivity of the acinetobactin biosynthetic adenylation domain, BasE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of Bacillomycin Lipopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of Bacillomycin lipopeptides, a class of cyclic lipopeptides produced by Bacillus species. This document summarizes their antifungal, antibacterial, antiviral, and antitumor properties, delving into their mechanisms of action and the signaling pathways they modulate. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Introduction to this compound Lipopeptides
Bacillomycins are members of the iturin family of lipopeptides, characterized by a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain of variable length (C14-C17).[1] The primary variants include this compound D, this compound F, and this compound L, which differ in their amino acid sequences.[2][3] These structural variations influence their biological activities and target specificity.[4] Bacillomycins are known for their potent biological activities, which are the focus of this guide.
Antifungal Activity
This compound lipopeptides, particularly this compound D, exhibit broad-spectrum and potent antifungal activity against a wide range of phytopathogenic and human pathogenic fungi.[5][6]
Mechanism of Antifungal Action
The primary antifungal mechanism of Bacillomycins involves the disruption of fungal cell membranes. Their amphiphilic nature allows them to interact with and insert into the lipid bilayer, leading to the formation of pores and an increase in membrane permeability.[5][7] This disruption of membrane integrity results in the leakage of essential cellular components and ultimately leads to cell death.[8]
Furthermore, this compound D has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and damage to cellular components.[5][7] This oxidative stress, coupled with membrane damage, contributes to the fungicidal effect. This compound D can also trigger apoptosis-like cell death in fungi.[5]
Signaling Pathways in Fungi
This compound D has been demonstrated to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in fungi, such as the High Osmolarity Glycerol (HOG) and cell wall integrity (CWI) pathways in Fusarium graminearum.[9][10] Activation of these pathways is a response to the cell wall and osmotic stress induced by the lipopeptide.
Quantitative Antifungal Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values of this compound variants against various fungal pathogens.
| Lipopeptide Variant | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference(s) |
| This compound D | Fusarium graminearum | 64 | ~30 | [7][11] |
| This compound D-like (a3) | Candida albicans sp. 311 | - | MFC: 59.07 µM | [4][8][12] |
| This compound L | Saccharomyces cerevisiae | 30 | - | [13] |
| This compound L | Botrytis cinerea | Strong Activity | - | [14] |
| This compound L | Penicillium expansum | Strong Activity | - | [14] |
| This compound L | Rhizoctonia solani | Strong Activity | - | [14] |
| This compound L | Fusarium oxysporum | Strong Activity | - | [14] |
| This compound F | Byssochlamys fulva H25 | - | - | [15][16] |
Antibacterial Activity
While the primary strength of Bacillomycins lies in their antifungal properties, they also exhibit antibacterial activity, albeit generally to a lesser extent.
Mechanism of Antibacterial Action
Similar to their antifungal mechanism, the antibacterial action of Bacillomycins is attributed to their ability to disrupt bacterial cell membranes.[17] The interaction with the bacterial membrane leads to increased permeability and leakage of cellular contents.
Quantitative Antibacterial Data
| Lipopeptide Variant | Bacterial Species | MIC (µg/mL) | Reference(s) |
| This compound D | Staphylococcus aureus (including MRSA) | 2 | [8] |
| This compound F | Staphylococcus aureus | >400 | [12][15] |
Antiviral Activity
Recent studies have highlighted the potential of this compound lipopeptides as antiviral agents, particularly against enveloped viruses.
Mechanism of Antiviral Action
The antiviral mechanism of iturin-family lipopeptides, including Bacillomycins, is primarily directed at the viral envelope. Their surfactant-like properties allow them to interact with and disrupt the lipid envelope of viruses, which can inhibit viral fusion with host cell membranes.[8][13]
Antiviral Data
| Lipopeptide Family | Virus | Activity | Reference(s) |
| Iturins (general) | SARS-CoV-2 | Inhibit viral fusion | [8] |
| Surfactin (related lipopeptide) | Enveloped viruses | Reduces infectivity | [5] |
Antitumor Activity
This compound lipopeptides, especially this compound D, have demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents.
Mechanism of Antitumor Action
The antitumor activity of this compound D involves the induction of apoptosis in cancer cells. This is achieved through the generation of intracellular ROS, leading to oxidative stress and the activation of apoptotic signaling pathways.[18][19] this compound D has been shown to induce characteristic apoptotic features such as cell shrinkage, nuclear condensation, and DNA fragmentation.[18]
Signaling Pathways in Cancer Cells
This compound D has been found to modulate the PI3K/Akt signaling pathway in gastric cancer cells. It represses the phosphorylation of Akt, a key protein in this survival pathway, and increases the levels of the pro-apoptotic protein FoxO3a.[19][20] This inhibition of a pro-survival pathway contributes to the induction of apoptosis.
Quantitative Antitumor Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound D against various human cancer cell lines.
| Lipopeptide Variant | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound D analogue | HepG2 (Liver Cancer) | 2.9 ± 0.1 | [19] |
| This compound D analogue | MCF7 (Breast Cancer) | 8.2 ± 0.2 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) for Fungi (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.[9]
Materials:
-
96-well polystyrene microplates
-
Fungal isolate
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
This compound lipopeptide stock solution
-
Sterile water or appropriate solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 30°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the cell suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer or by adjusting the optical density (OD) to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of the this compound lipopeptide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of broth medium to wells 2 through 12.
-
Add 200 µL of the highest concentration of the lipopeptide to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no lipopeptide), and well 12 as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the lipopeptide that causes a significant inhibition of visible fungal growth compared to the growth control well. This can be determined visually or by measuring the absorbance at 600 nm.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is a general guideline for measuring ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cancer cell line
-
Culture medium
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
This compound lipopeptide
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a suitable format (e.g., 96-well plate or coverslips in a multi-well plate) and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of the this compound lipopeptide for a predetermined time. Include an untreated control.
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add fresh medium or PBS containing DCFH-DA (typically 5-10 µM) to each well.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a microplate reader.
-
Quantify the fluorescence intensity relative to the untreated control to determine the increase in ROS levels.
-
Caspase Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the activity of caspases, such as caspase-3, which are key mediators of apoptosis.
Materials:
-
Cancer cell line
-
This compound lipopeptide
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA or Bradford)
-
Caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound lipopeptide to induce apoptosis. Include an untreated control.
-
Harvest the cells and lyse them using a suitable cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate (e.g., Ac-DEVD-pNA) and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.
-
Calculate the fold-increase in caspase activity in the treated samples compared to the untreated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1][21][22][23]
Materials:
-
Adherent cancer cells on coverslips
-
This compound lipopeptide
-
4% Paraformaldehyde in PBS (fixative)
-
0.25% Triton X-100 in PBS (permeabilization buffer)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Treatment, Fixation, and Permeabilization:
-
Treat cells grown on coverslips with this compound lipopeptide.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.
-
-
TUNEL Staining:
-
Wash the cells with deionized water.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst 33342 for 5-15 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence (depending on the label used) in the nuclei, indicating DNA fragmentation.
-
Western Blot Analysis of Signaling Proteins
This protocol outlines the general steps for analyzing the phosphorylation status of proteins in a signaling pathway, such as the PI3K/Akt or MAPK pathways.[24][25][26]
Materials:
-
Treated and untreated cell or fungal lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare protein lysates from treated and untreated cells/fungi as described in the caspase assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-total-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins.
-
Conclusion
This compound lipopeptides represent a promising class of natural compounds with a diverse range of biological activities. Their potent antifungal and antitumor properties, coupled with their unique mechanisms of action, make them attractive candidates for the development of new therapeutic agents and biocontrol products. This technical guide provides a foundational resource for researchers and professionals in the field, offering a comprehensive overview of the current knowledge on this compound lipopeptides and detailed protocols for their further investigation. Continued research into the structure-activity relationships and optimization of these molecules will be crucial for harnessing their full therapeutic potential.
References
- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-candida effect of this compound D-like lipopeptides from Bacillus subtilis B38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification and structural characterization of this compound F produced by a bacterial honey isolate active againstByssochlamys fulvaH25 | Scilit [scilit.com]
- 17. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 18. This compound Lc, a new antibiotic of the iturin group: isolations, structures, and antifungal activities of the congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound D-C16 triggers apoptosis of gastric cancer cells through the PI3K/Akt and FoxO3a signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 23. benchchem.com [benchchem.com]
- 24. Evaluating the Activity of the Filamentous Growth MAPK Pathway in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Bacillomycin family of antifungal antibiotics
An In-depth Technical Guide to the Bacillomycin Family of Antifungal Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound family represents a group of potent antifungal cyclic lipopeptides primarily produced by various strains of Bacillus subtilis and related species like Bacillus amyloliquefaciens.[1][2] These compounds belong to the broader iturin group of antibiotics, which are characterized by a cyclic peptide structure linked to a β-amino fatty acid chain.[1][3] Members of the iturin family, including this compound, are renowned for their strong fungicidal activity against a wide range of phytopathogenic and human pathogenic fungi.[4][5] Their unique mode of action, primarily targeting the fungal cell membrane, makes them promising candidates for development in agriculture as biocontrol agents and in pharmaceuticals as novel antifungal drugs.[3][6] This guide provides a comprehensive technical overview of the this compound family, detailing their structure, biosynthesis, mechanism of action, and key experimental methodologies for their study.
Structure and Variants of the this compound Family
Bacillomycins are cyclic lipopeptides, consisting of a heptapeptide (B1575542) ring linked to a β-amino fatty acid chain that varies in length from 14 to 17 carbons.[1] The core structure features a peptide moiety with both D- and L-amino acids.[1] Heterogeneity within the family arises from variations in the amino acid sequence of the peptide ring and the length and branching of the fatty acid tail.[1] This structural diversity gives rise to different members of the family, each with potentially distinct antifungal properties.
-
This compound D: This is one of the most studied variants. Its peptide moiety contains L-Asn, D-Tyr, D-Asn, L-Pro, L-Glu, D-Ser, and L-Thr.[1] The lipid component is typically a mixture of 3-amino-12-methyltridecanoic acid and 3-amino-12-methyltetradecanoic acid.[7]
-
This compound F: This variant is distinguished by its peptide sequence, which contains D-Asp, L-Glu, L-Thr, L-Pro, and D-Tyr.[8] The fatty acid moiety is a mixture of β-amino-14-methylpentadecanoic acid and 3-amino-14-methylhexadecanoic acid.[8]
-
This compound L: First characterized from Bacillus subtilis, this is another member of the iturin group.[1]
-
This compound Lc: This variant differs from this compound L in its amino acid sequence, with a change from aspartate to asparagine at position 1 and from glutamine to glutamate (B1630785) at position 5.[9] It exists as a set of five congeners, differing only in the aliphatic side chain of the β-amino acid.[9]
The length and structure of the fatty acid chain play a significant role in the biological activity of these compounds. Studies on this compound D and Lc have shown that increased hydrophobicity and longer acyl chain lengths correlate with stronger antifungal and hemolytic activities.[5][9]
Biosynthesis
The biosynthesis of this compound is a non-ribosomal process, meaning it is not synthesized on ribosomes like typical proteins.[10] Instead, large, multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs) are responsible for its assembly.[1] These NRPSs are modular, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[1]
The genetic blueprint for these synthetases is encoded in specific gene clusters, such as the bamC gene, which is involved in this compound D synthesis.[1][5] The biosynthesis process involves the activation of constituent amino acids as adenylates, which are then transferred to the NRPS enzyme and condensed in a specific order to form the final cyclic lipopeptide.[1][10]
Mechanism of Antifungal Action
The primary mechanism of action for the this compound family is the disruption of fungal cell membrane integrity.[3][11] This process involves several key steps that ultimately lead to cell death.
-
Membrane Interaction and Pore Formation: The lipophilic fatty acid tail of this compound is thought to anchor the molecule into the fungal plasma membrane.[12] This interaction, potentially with sterols like ergosterol (B1671047) within the membrane, disrupts the lipid bilayer.[6][11] This disruption can lead to the formation of pores or ion-conducting channels, compromising the membrane's function as a selective barrier.[3][6]
-
Leakage of Cellular Contents: The loss of membrane integrity results in the leakage of vital cytoplasmic components, such as ions and small molecules, leading to plasmolysis.[3]
-
Induction of Oxidative Stress: this compound D has been shown to induce the accumulation of Reactive Oxygen Species (ROS) within fungal cells.[3][13] This increase in ROS leads to oxidative damage to cellular components, including proteins, lipids, and nucleic acids, contributing to cell death.[13]
-
Activation of Fungal Signaling Pathways: At sub-lethal concentrations, this compound D can trigger stress response signaling pathways in fungi. In Fusarium graminearum, it has been observed to increase the phosphorylation of MAP kinases MGV1 and HOG1, which are key components of the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways, respectively.[3][14][15]
The following diagram illustrates the proposed mechanism of action for this compound D.
Antifungal Activity Spectrum and Potency
Bacillomycins exhibit a broad spectrum of activity, particularly against filamentous fungi and yeasts.[3][4] The potency, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific this compound variant and the target fungal species.
| This compound Variant | Target Fungus | Activity Metric | Value (µg/mL) | Reference |
| This compound D | Fusarium graminearum | EC₅₀ | ~30 | [3][14][16] |
| C₁₅-Bacillomycin D | Fusarium graminearum | MIC | 64 | [13][17] |
| C₁₅-Bacillomycin D | Fusarium graminearum | IC₅₀ | 26.10 | [13][17] |
| This compound D | Colletotrichum gloeosporioides | IC₅₀ | 2.162 | [18] |
| This compound D (mixture) | Malassezia globosa | MIC | 64 | [11] |
| C₁₆-Bacillomycin D | Malassezia globosa | MIC | 64 | [11] |
| This compound D-like (C₁₆) | Candida albicans sp. 311 FN | MFC | ~65 (59.07 µM) | [5] |
| This compound Homologue AF₄ | Candida albicans | GeoMean MIC | 3.31 | [19][20] |
| This compound Homologue AF₄ | Candida tropicalis | GeoMean MIC | 3.41 | [19][20] |
| This compound Homologue AF₄ | Candida auris | GeoMean MIC | 3.48 | [19][20] |
| This compound Homologue AF₄ | Cryptococcus neoformans | GeoMean MIC | 2.83 | [19][20] |
EC₅₀: 50% Effective Concentration; IC₅₀: 50% Inhibitory Concentration; MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; GeoMean: Geometric Mean.
Experimental Protocols
This section provides generalized methodologies for the study of this compound, based on protocols cited in the literature.
Isolation and Purification of this compound
This workflow outlines the key steps from bacterial culture to pure compound.
Methodology:
-
Fermentation: Culture the producing strain (e.g., B. amyloliquefaciens) in a suitable liquid medium (e.g., Landy medium) with shaking for several days to allow for secondary metabolite production.[21][22]
-
Extraction:
-
Centrifuge the culture broth to separate the bacterial cells from the supernatant.
-
Acidify the cell-free supernatant (e.g., with HCl) to precipitate the lipopeptides.
-
Extract the precipitate with an organic solvent like ethyl acetate.[23]
-
-
Purification:
-
Concentrate the organic extract in vacuo to obtain a crude lipopeptide powder.
-
Purify the crude extract using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[23][24]
-
Elute the compounds using a gradient of acetonitrile in water.
-
Collect the fractions corresponding to distinct peaks and test each for antifungal activity.[23]
-
-
Characterization:
-
Analyze the active, purified fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry to determine the molecular masses of the congeners.[5]
-
Further structural elucidation can be performed using Tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[25]
-
Antifungal Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][13]
-
Preparation of Fungal Inoculum: Grow the target fungus (e.g., F. graminearum, Candida albicans) on a suitable agar (B569324) medium. Prepare a spore or cell suspension in a sterile liquid medium (e.g., Potato Dextrose Broth) and adjust the concentration to a standard density (e.g., 1 x 10⁵ CFU/mL).[13]
-
Serial Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the purified this compound in the broth medium. The final concentration range should be sufficient to determine the MIC (e.g., 4 to 512 µg/mL).[13]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 24-48 hours).[5]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the fungus. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[5]
Analysis of Membrane Integrity and ROS Accumulation
These experiments help elucidate the mechanism of action.
Scanning and Transmission Electron Microscopy (SEM/TEM):
-
Treat fungal hyphae or spores with a specific concentration of this compound (e.g., the IC₅₀ value) for a set time (e.g., 12 hours).[14]
-
Fix the cells using standard protocols (e.g., with glutaraldehyde (B144438) and osmium tetroxide).
-
Dehydrate the samples through an ethanol (B145695) series, dry, and coat with gold for SEM, or embed in resin and section for TEM.
-
Observe the samples under the microscope to identify morphological changes, such as cell wall damage, membrane disruption, and cytoplasm leakage, compared to untreated controls.[3][14][18]
Reactive Oxygen Species (ROS) Detection:
-
Treat fungal cells with this compound for a defined period.
-
Incubate the cells with a fluorescent probe that reacts with ROS, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Wash the cells to remove excess probe.
-
Observe the cells under a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to controls indicates ROS accumulation.[3][13]
Conclusion
The this compound family of lipopeptides stands out as a class of natural antibiotics with significant antifungal potential. Their mechanism of action, centered on the disruption of the fungal cell membrane and induction of oxidative stress, provides a strong rationale for their development as biocontrol agents in agriculture and as therapeutic agents for human fungal infections. The structural diversity within the family, particularly in the fatty acid moiety, allows for a range of potencies and spectra of activity. Further research into optimizing production, understanding structure-activity relationships, and exploring synergistic combinations with existing antifungal drugs will be crucial for harnessing the full potential of these powerful molecules.
References
- 1. ijcmas.com [ijcmas.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of a new antibiotic of iturin group: this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound F, A NEW ANTIBIOTIC OF ITURIN GROUP: ISOLATION AND CHARACTERIZATION [jstage.jst.go.jp]
- 9. This compound Lc, a new antibiotic of the iturin group: isolations, structures, and antifungal activities of the congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of this compound D by Bacillus subtilis. Evidence for amino acid-activating enzymes by the use of affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound D effectively controls growth of <i>Malassezia globosa</i> by disrupting the cell membrane - ProQuest [proquest.com]
- 12. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 14. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antifungal mechanism of this compound D from Bacillus velezensis HN-2 against Colletotrichum gloeosporioides Penz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Purification and structural characterization of this compound F produced by a bacterial honey isolate active against Byssochlamys fulva H25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isolation, Purification and Structural Identification of this compound D [cjph.com.cn]
Structural Elucidation of Bacillomycin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillomycin D, a member of the iturin family of lipopeptides, is a potent antifungal agent produced by various strains of Bacillus subtilis. Its broad-spectrum activity against pathogenic fungi has positioned it as a molecule of significant interest in the fields of agriculture, food preservation, and pharmaceutical development. The structural integrity of this compound D is intrinsically linked to its biological function. This technical guide provides an in-depth overview of the methodologies and data integral to the complete structural elucidation of this compound D, offering a comprehensive resource for researchers engaged in the study and application of this important lipopeptide.
Molecular Architecture of this compound D
This compound D is a cyclic lipopeptide, a molecular class characterized by a fatty acid chain linked to a peptide ring. Its fundamental structure consists of a cyclic heptapeptide (B1575542) and a β-amino fatty acid tail.
1.1. Peptide Moiety: The cyclic peptide portion of this compound D is composed of seven amino acid residues with the sequence L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr.[1] This sequence is crucial for the molecule's conformation and subsequent biological activity.
1.2. Lipid Moiety: The peptide ring is acylated with a β-amino fatty acid. The fatty acid component of this compound D exhibits heterogeneity, typically consisting of 3-amino-12-methyltridecanoic acid (C13) or 3-amino-12-methyltetradecanoic acid (C14).[2] However, homologs with fatty acid chains ranging from C13 to C17 have also been identified.[3] This variation in the lipid tail length can influence the antifungal potency of the different this compound D isoforms.
Experimental Protocols for Structural Elucidation
The determination of this compound D's structure is a multi-step process involving isolation, purification, and characterization using a combination of chromatographic and spectroscopic techniques, along with chemical degradation methods.
Isolation and Purification of this compound D
A critical first step in the structural elucidation of this compound D is its isolation from the producing microorganism, typically Bacillus subtilis, and subsequent purification to obtain a homogenous sample.
Experimental Protocol: Isolation and Purification
-
Fermentation: Bacillus subtilis is cultured in a suitable liquid medium (e.g., Landy medium) under optimal conditions (e.g., 30°C, 60 hours) to promote the production of this compound D.
-
Acid Precipitation: The cell-free supernatant from the fermentation broth is acidified to a pH of 2.0 using concentrated HCl. This causes the precipitation of the lipopeptides.
-
Extraction: The precipitate is collected by centrifugation and extracted with an organic solvent, such as methanol (B129727) or ethyl acetate (B1210297).
-
Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reverse-phase HPLC (RP-HPLC) for purification.[4]
-
Column: A C18 analytical column (e.g., 9.4 by 150 mm) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) (solvent A) and 0.1% acetic acid in water (solvent B).[4]
-
Gradient: A common gradient profile is from 60% to 93% solvent A over 9 minutes, followed by 93% solvent A for 11 minutes.[4]
-
Detection: The elution of this compound D is monitored by UV absorbance at 210 nm.[4]
-
Fraction Collection: Fractions corresponding to the this compound D peaks are collected for further analysis.
-
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of this compound D and its various homologs, providing crucial information about the length of the fatty acid chain.
Data Presentation: Mass Spectrometry Data for this compound D Homologs
| Homolog | Fatty Acid Chain | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| C14 | 3-amino-12-methyltridecanoic acid | 1031.65 | 1053.93 |
| C15 | 3-amino-12-methyltetradecanoic acid | 1045.5 | 1067.5 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Purified this compound D fractions are dissolved in a suitable solvent, such as methanol.
-
Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometers are commonly used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured. This allows for the determination of the molecular weights of the different this compound D homologs present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A highly purified and dried sample of this compound D is dissolved in a deuterated solvent (e.g., DMSO-d6 or methanol-d4).
-
Data Acquisition: A suite of 1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer.
-
Data Analysis: The resulting spectra are analyzed to:
-
Identify the spin systems of the individual amino acid residues.
-
Establish the sequence of the amino acids through the observation of nuclear Overhauser effects (NOEs) between adjacent residues.
-
Confirm the presence and structure of the β-amino fatty acid chain.
-
Provide insights into the three-dimensional conformation of the cyclic peptide backbone.
-
Chemical Degradation for Sequence and Chirality Determination
Chemical degradation methods are employed to break down the this compound D molecule into smaller, more easily analyzable fragments, which aids in confirming the amino acid sequence and determining the stereochemistry (D or L configuration) of the amino acids.
2.4.1. Mild Acid Hydrolysis and Amino Acid Analysis
Mild acid hydrolysis is used to cleave the peptide bonds, releasing the constituent amino acids for identification and quantification.
Experimental Protocol: Mild Acid Hydrolysis and Amino Acid Analysis
-
Hydrolysis: The purified this compound D is hydrolyzed in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The resulting amino acid mixture is derivatized to make the amino acids detectable by the chosen analytical method (e.g., pre-column derivatization with phenylisothiocyanate).
-
Analysis: The derivatized amino acids are separated and quantified using reverse-phase HPLC or a dedicated amino acid analyzer.
-
Chirality Determination: The stereochemistry of the amino acids can be determined by chiral gas chromatography of their derivatized forms or by using chiral columns in HPLC.
2.4.2. N-Bromosuccinimide (NBS) Cleavage
N-Bromosuccinimide (NBS) is a reagent that specifically cleaves the peptide bond at the C-terminal side of tyrosine residues. This reaction is instrumental in linearizing the cyclic structure of this compound D, which facilitates sequencing efforts.
Experimental Protocol: N-Bromosuccinimide Cleavage
-
Reaction: Purified this compound D is dissolved in a suitable buffer (e.g., acetate buffer, pH 4.0) and treated with a molar excess of N-bromosuccinimide at room temperature.
-
Quenching: The reaction is quenched after a specific time by adding a scavenger, such as a solution of histidine.
-
Purification: The resulting linear peptide fragment is purified by RP-HPLC.
-
Analysis: The purified linear peptide is then subjected to Edman degradation or mass spectrometry to determine its amino acid sequence.
Workflow and Signaling Pathway Diagrams
Visualizing the experimental workflow and the biosynthetic pathway of this compound D provides a clearer understanding of the structural elucidation process and its biological context.
Caption: Experimental workflow for the structural elucidation of this compound D.
Caption: Simplified signaling pathway for the biosynthesis of this compound D.
Conclusion
The structural elucidation of this compound D is a multifaceted process that relies on the synergistic application of advanced analytical techniques. This guide has provided a detailed overview of the key experimental protocols, from isolation and purification to spectroscopic and chemical degradation methods, that are essential for determining the complete structure of this important antifungal lipopeptide. A thorough understanding of these methodologies is crucial for researchers aiming to explore the structure-activity relationships of this compound D and to harness its potential in various applications.
References
Review of Bacillomycin research literature
An In-depth Technical Guide to Bacillomycin Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the iturin family of cyclic lipopeptides produced by various Bacillus species, has garnered significant attention for its potent antifungal properties. This technical guide provides a comprehensive review of the current research literature on this compound, with a primary focus on this compound D. It delves into its molecular structure, non-ribosomal biosynthesis pathway, and multifaceted mechanism of action against pathogenic fungi. Key quantitative data on its antifungal efficacy are summarized, and detailed protocols for its purification and for critical bioassays are provided. This document aims to serve as a vital resource for professionals engaged in the research and development of novel antifungal agents and biocontrol strategies.
Introduction
The genus Bacillus, particularly species like Bacillus subtilis and Bacillus amyloliquefaciens, are well-regarded for their capacity to synthesize a diverse array of secondary metabolites with significant biological activities.[1] Among these, the iturin group of lipopeptides, which includes this compound, stands out for its strong fungicidal effects.[1][2] this compound D, a prominent member of this family, is a cyclic lipopeptide composed of a heptapeptide (B1575542) linked to a β-amino fatty acid, forming a ring structure.[3][4] Its potent activity against a wide range of phytopathogenic fungi has made it a subject of intense research for its potential applications in agriculture as a biocontrol agent and in medicine.[1][5] This review synthesizes the existing literature to provide a detailed technical overview of this compound's biochemistry, mode of action, and the experimental methodologies used to study it.
Structure and Biosynthesis
Molecular Structure
This compound D is a cyclic lipopeptide.[4] Its structure consists of a peptide ring of seven amino acids and a β-amino fatty acid chain of variable length.[4][6] The peptide sequence is typically L-Asn-D-Tyr-D-Asn-L-Pro-L-Glu-D-Ser-L-Thr.[1] The primary structural variation occurs in the lipid tail, which can be 3-amino-12-methyltridecanoic acid or 3-amino-12-methyltetradecanoic acid.[4][6] This variation gives rise to different homologs, such as C14, C15, and C16 this compound D.[7][8] For example, C15-bacillomycin D has been identified with a molecular ion peak ([M+H]+) at m/z 1045.5.[9][10] Other related compounds in the family include this compound F and this compound L, which differ in their amino acid sequences.[1][11]
Biosynthesis Pathway
The synthesis of this compound is not performed by ribosomes; instead, it is carried out by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1][12] These NRPSs are modular, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.[1] The biosynthesis is encoded by dedicated gene clusters, such as the bam operon in B. amyloliquefaciens FZB42.[1] The process begins with the activation of the constituent amino acids and the β-amino fatty acid by adenylation (A) domains, followed by their tethering to thiolation (T) domains. Condensation (C) domains then catalyze the formation of peptide bonds in a sequential manner, culminating in the cyclization and release of the final lipopeptide molecule.[1][13]
References
- 1. ijcmas.com [ijcmas.com]
- 2. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structure of this compound D, a new antibiotic of the iturin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 10. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Biosynthesis of this compound D by Bacillus subtilis. Evidence for amino acid-activating enzymes by the use of affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Bacillomycin: A Technical Guide to its Classification, Biosynthesis, and Mechanism of Action within the Iturin Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Bacillomycin, a potent cyclic lipopeptide antibiotic belonging to the iturin family. Produced by various strains of Bacillus subtilis, this compound exhibits significant antifungal activity, making it a subject of considerable interest in the fields of biotechnology and pharmacology. This document details its classification, structural diversity, biosynthetic pathways, and mechanisms of action, with a focus on providing actionable data and protocols for research and development.
Classification of this compound within the Iturin Family
The iturin group is a major family of cyclic lipopeptides produced by Bacillus species, characterized by a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain.[1][2] The classification within this family is primarily based on variations in the amino acid sequence of the peptide ring.[3][4] Bacillomycins are distinguished from other iturins, such as iturin A and mycosubtilin, by specific amino acid substitutions at positions 1, 4, 5, 6, and 7 of the heptapeptide chain.[3]
The this compound subgroup itself is further classified into several variants, with the most well-characterized being this compound D, this compound F, this compound L, and this compound Lc.[1][3] These variants differ in their amino acid composition, which in turn influences their biological activity.
Structural Diversity of this compound Variants
The core structure of this compound consists of a cyclic heptapeptide and a β-amino fatty acid tail that can vary in length from 14 to 17 carbons.[3][4] The general amino acid sequence for the iturin family follows the pattern L-Asn-D-Tyr-D-Asn at the first three positions.[1] The diversity among this compound variants arises from substitutions in the subsequent amino acid residues.
The following table summarizes the amino acid sequences of the major this compound variants:
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 |
| This compound D | L-Asn | D-Tyr | D-Asn | L-Pro | L-Glu | D-Ser | L-Thr |
| This compound F | L-Asp | D-Tyr | D-Asn | L-Pro | L-Glu | D-Thr | L-Asp |
| This compound L | L-Asp | D-Tyr | D-Asn | L-Ser | L-Gln | D-Ser | L-Thr |
| This compound Lc | L-Asn | D-Tyr | D-Asn | L-Ser | L-Glu | D-Ser | L-Thr |
Table 1: Amino Acid Composition of this compound Variants.[3][5][6]
Biosynthesis of this compound
Bacillomycins, like other iturins, are synthesized non-ribosomally by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[3][7] This biosynthetic pathway allows for the incorporation of non-proteinogenic amino acids and the cyclization of the peptide chain. The NRPS machinery is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid.
The biosynthesis process involves three main stages:
-
Initiation: A long-chain fatty acid is attached to the first module of the NRPS.
-
Elongation: The peptide chain is assembled sequentially as each module adds its specific amino acid.
-
Termination: The completed peptide is released from the NRPS and cyclized.
Biological Activity and Mechanism of Action
Bacillomycins are primarily known for their potent antifungal properties against a broad spectrum of plant and human pathogenic fungi.[8][9] Their mechanism of action involves interaction with and disruption of the fungal cell membrane.[9][10] This interaction leads to the formation of pores, causing leakage of essential cellular components and ultimately leading to cell death.[8][9]
Quantitative Biological Data
The biological activity of this compound variants can vary depending on their amino acid composition and the length of their fatty acid chain. Longer fatty acid chains generally correlate with higher antifungal and hemolytic activity.[11][12]
| This compound Variant | Target Organism | MIC (µg/mL) | Hemolytic Activity (EC50, µM) | Reference |
| This compound D | Fusarium graminearum | ~30 | - | [13] |
| This compound D-like (C16) | Candida albicans | 59.07 (MFC) | 22.14 | [11][12] |
| This compound D-like (C15) | Candida albicans | - | 37.41 | [11][12] |
| This compound D-like (C14) | Candida albicans | - | 68.26 | [11][12] |
| This compound L | Saccharomyces cerevisiae | 30 | - | [8] |
Table 2: Comparative Biological Activities of this compound Variants. MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration; EC50: Half maximal effective concentration.
Signaling Pathways Affected in Fungi
Recent studies have elucidated that this compound D's antifungal activity extends beyond simple membrane disruption, involving the induction of specific signaling pathways in the target fungus.[14]
Upon exposure to this compound D, fungal cells exhibit:
-
Induction of Reactive Oxygen Species (ROS): this compound D triggers the accumulation of ROS within fungal cells, leading to oxidative stress and contributing to cell death.[3][14]
-
Activation of MAP Kinase Pathways: this compound D has been shown to activate the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (B35011) (HOG) mitogen-activated protein (MAP) kinase signaling pathways in fungi like Fusarium graminearum.[14] This suggests that the fungus perceives this compound D as a cell wall and osmotic stress agent.
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of Bacillomycins from Bacillus subtilis culture.
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., Landy medium) with a this compound-producing strain of B. subtilis.
-
Incubate at 30°C with shaking for 48-72 hours.
2. Extraction:
-
Centrifuge the culture broth to remove bacterial cells.
-
Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the lipopeptides.
-
Allow the precipitate to form overnight at 4°C.
-
Centrifuge to collect the precipitate.
-
Extract the precipitate with methanol (B129727) or ethyl acetate.
-
Evaporate the solvent to obtain a crude extract.
3. Purification:
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a suitable solvent and load it onto a C18 SPE cartridge.
-
Wash the cartridge with a stepwise gradient of methanol or acetonitrile (B52724) in water to remove impurities.
-
Elute the Bacillomycins with a higher concentration of the organic solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fraction using reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Monitor the elution profile at 220 nm.
-
Collect the fractions corresponding to the this compound peaks.
-
Structural Characterization
1. Mass Spectrometry (MS):
-
Determine the molecular weights of the purified compounds using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS.[11]
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in sequencing the peptide portion.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For complete structural elucidation, dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra.
-
The combination of these experiments allows for the determination of the amino acid sequence, stereochemistry, and the three-dimensional structure of the molecule.
Conclusion
Bacillomycins represent a promising class of antifungal agents within the iturin family. Their diverse structures and potent biological activities, coupled with a multi-faceted mechanism of action that includes both direct membrane disruption and induction of fungal signaling pathways, make them attractive candidates for further research and development in agriculture and medicine. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of these fascinating lipopeptides.
References
- 1. The High Osmolarity Glycerol (HOG) Pathway Functions in Osmosensing, Trap Morphogenesis and Conidiation of the Nematode-Trapping Fungus Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Reconstruction of the High-Osmolarity Glycerol (HOG) Signaling Pathway from the Halophilic Fungus Wallemia ichthyophaga in Saccharomyces cerevisiae [frontiersin.org]
- 5. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanisms of Bacillus subtilis as a Plant-Beneficial Rhizobacterium in Plant–Microbe Interactions [mdpi.com]
- 13. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Bacillomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillomycin is a group of cyclic lipopeptides produced by various strains of Bacillus species, renowned for their potent antifungal properties. These compounds are of significant interest in the fields of biotechnology and pharmacology for their potential as biocontrol agents in agriculture and as therapeutic agents in medicine. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound and its isoforms. This document provides detailed application notes and protocols for the HPLC analysis of this compound.
Principle of HPLC Analysis for this compound
Reverse-phase HPLC (RP-HPLC) is the most common method for this compound analysis.[1] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a lipopeptide with both hydrophobic (fatty acid chain) and hydrophilic (peptide ring) moieties, is well-suited for this separation technique. The separation is based on the differential partitioning of the this compound isoforms between the stationary and mobile phases. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, different isoforms of this compound can be effectively separated based on their hydrophobicity. Detection is typically performed using a UV detector at a wavelength where the peptide bonds absorb, commonly between 207 and 215 nm.[2][3]
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture
This compound is typically extracted from the supernatant of Bacillus cultures. A common method is acid precipitation.
Materials:
-
Bacillus sp. liquid culture (e.g., grown in Landy medium)[4]
-
Concentrated HCl
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filter
Protocol:
-
Grow the Bacillus strain in a suitable liquid medium (e.g., Landy medium) at 30°C for 60-72 hours with shaking.[4][5]
-
Centrifuge the culture broth to pellet the bacterial cells.
-
Collect the supernatant and adjust the pH to 2.0 with concentrated HCl to precipitate the lipopeptides.[4]
-
Allow the precipitate to form overnight at 4°C.
-
Centrifuge to collect the precipitate.
-
Extract the precipitate with ethyl acetate.[6]
-
Evaporate the ethyl acetate using a rotary evaporator to obtain the crude lipopeptide extract.
-
Dissolve the crude extract in methanol for HPLC analysis.[3]
-
Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[2]
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this compound quantification.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
Chromatographic Conditions: The following table summarizes typical HPLC conditions for this compound analysis, compiled from various sources.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water[2][7] | 0.1% Formic acid in Water[5][8] | 0.1% Acetic acid in Water[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[2][7] | 0.1% Formic acid in Acetonitrile[5][8] | Acetonitrile[4] |
| Flow Rate | 0.6 mL/min[2] | 1.0 mL/min | 0.84 mL/min[4] |
| Column Temperature | 40°C[5][8] | Ambient | Not specified |
| Detection Wavelength | 214 nm[7] | 210 nm[4][5] | 207 nm[2] |
| Injection Volume | 20 µL[2] | 5 µL[8] | Not specified |
| Gradient Program | Linear gradient from 30-45% B over 15 min, then 45-55% B over 40 min[2] | Gradient from 5% to 100% B over 60 min[7] | Gradient from 60-93% A over 9 min, then 93% A for 11 min[4] |
Quantification of this compound
Quantification is achieved by creating a standard curve using a purified this compound standard.
Protocol:
-
Prepare a stock solution of a known concentration of this compound D standard in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Inject each standard into the HPLC system under the optimized conditions.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Inject the prepared sample extract into the HPLC system.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative data related to the antifungal activity of this compound D.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Fusarium graminearum | 64 µg/mL | [7] |
| 50% Inhibitory Concentration (IC50) | Fusarium graminearum | 26.10 µg/mL | [7] |
| 50% Effective Concentration (EC50) | Fusarium graminearum | ~30 µg/mL | [9] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for the extraction and HPLC quantification of this compound.
Mechanism of Action of this compound D
Caption: Proposed mechanism of action of this compound D against fungal cells.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalskuwait.org [journalskuwait.org]
- 4. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization ofantifungal properties of lipopeptide-producing Bacillus velezensis strains and their proteome-based response to the phytopathogens, Diaporthe spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacillomycin Antifungal Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for various in vitro assays to determine the antifungal activity of Bacillomycin, a potent lipopeptide antibiotic. The included methodologies are essential for screening, characterization, and mechanistic studies of this compound and its derivatives.
Introduction to this compound's Antifungal Action
This compound, a member of the iturin family of lipopeptides produced by Bacillus species, exhibits strong antifungal activity against a broad spectrum of pathogenic fungi.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death.[1][3] Studies have shown that this compound D can interact with ergosterol (B1671047) in the fungal membrane, forming pores and causing morphological changes to the plasma membrane and cell wall.[1][3] Furthermore, it can induce the accumulation of reactive oxygen species (ROS) within fungal cells, contributing to its fungicidal effect.[1][4][5]
Key Antifungal Activity Assays
Several standardized methods are employed to quantify the antifungal efficacy of this compound. The choice of assay depends on the specific research question, whether it is determining the minimum concentration required to inhibit fungal growth, assessing the impact on spore viability, or elucidating the underlying mechanism of action.
Quantitative Data Summary
The following table summarizes the reported antifungal activity of this compound D against various fungal pathogens.
| Fungal Species | Assay Type | This compound D Concentration | Result | Reference |
| Fusarium graminearum | Broth Microdilution | 64 µg/mL | Minimum Inhibitory Concentration (MIC) | [4][6] |
| Fusarium graminearum | Mycelial Growth Inhibition | 26.10 µg/mL | IC50 | [4][6] |
| Fusarium graminearum | - | ~30 µg/mL | 50% Effective Concentration (EC50) | [1][5] |
| Malassezia globosa | Broth Microdilution | 64 µg/mL | Complete inhibition of growth | [3] |
| Colletotrichum gloeosporioides | - | 2.162 µg/mL | Median Inhibitory Concentration (IC50) | [7] |
| Fusarium oxysporum | Broth Microdilution | 8 mg/L | Minimum Inhibitory Concentration (MIC) | [8] |
Experimental Protocols
This section provides detailed protocols for the most common assays used to evaluate the antifungal activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antifungal agent.[9] It involves challenging a standardized fungal inoculum with serial dilutions of the compound in a liquid broth medium.[9]
Principle: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus in a broth medium after a specified incubation period.
Materials:
-
96-well flat-bottom microtiter plates
-
Standardized fungal spore or yeast suspension (0.5 McFarland standard, then diluted)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound D stock solution (dissolved in a suitable solvent like methanol (B129727) or DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Incubator
Protocol:
-
Inoculum Preparation:
-
For yeasts, select several colonies from a fresh agar (B569324) plate and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.[9]
-
For filamentous fungi, harvest spores from a mature culture by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).[9] Adjust the spore suspension to the desired concentration (e.g., 1 x 10⁵ CFU/mL) using a hemocytometer.[10]
-
Dilute the standardized suspension in RPMI 1640 medium to the final required inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).[9]
-
-
Serial Dilution of this compound D:
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound D working solution (2x the final desired highest concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[6][10]
-
Well 11 will serve as the growth control (no this compound D).
-
Well 12 can be a sterility control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test fungus (e.g., 28-35°C) for 24-72 hours, depending on the fungal growth rate.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of this compound D that causes a complete inhibition of visible growth as compared to the growth control well.[6]
-
Alternatively, for a more quantitative measure, the optical density (OD) can be read using a microplate reader at a suitable wavelength (e.g., 600 nm).
-
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the antifungal agent through an agar medium.
Principle: this compound D diffuses from a well into the agar medium, creating a concentration gradient. If the fungus is susceptible, a clear zone of growth inhibition will be observed around the well.
Materials:
-
Petri plates (90 mm or 100 mm)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Standardized fungal spore suspension
-
Sterile cork borer (6-8 mm diameter)
-
This compound D solution of known concentration
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Plate Preparation:
-
Prepare and sterilize the agar medium and pour it into sterile Petri plates. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculate the agar surface by evenly spreading a standardized fungal spore suspension.
-
-
Well Creation:
-
Application of this compound D:
-
Carefully pipette a known volume (e.g., 50-100 µL) of the this compound D solution into each well.[12]
-
Include a negative control well containing the solvent used to dissolve the this compound D.
-
A positive control with a known antifungal agent can also be included.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test fungus for 24-72 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater susceptibility of the fungus to this compound D.
-
Spore Germination Inhibition Assay
This assay specifically assesses the effect of this compound D on the germination of fungal spores.
Principle: To determine the concentration of this compound D that inhibits the germination of fungal spores after a defined incubation period.
Materials:
-
96-well microtiter plates or glass slides
-
Fungal spore suspension of known concentration (e.g., 2 x 10³ spores/mL)
-
Potato Dextrose Broth (PDB) or other suitable germination medium
-
This compound D solutions at various concentrations
-
Microscope
-
Hemocytometer or counting chamber
Protocol:
-
Assay Setup:
-
Incubation:
-
Microscopic Examination:
-
After incubation, place a small aliquot from each well onto a microscope slide.
-
Observe under a microscope and count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Count at least 100 spores per replicate.[15]
-
-
Calculation of Inhibition:
-
Calculate the percentage of spore germination inhibition using the following formula:
-
Inhibition (%) = [(Gc - Gt) / Gc] x 100
-
Where Gc is the percentage of germination in the control group and Gt is the percentage of germination in the treatment group.
-
-
Mechanism of Action Assays
To understand how this compound D exerts its antifungal effects, several advanced assays can be performed.
Reactive Oxygen Species (ROS) Detection
Principle: To detect the intracellular accumulation of ROS in fungal cells upon treatment with this compound D using a fluorescent probe.
Protocol Outline:
-
Treat fungal hyphae or conidia with this compound D for a specified time.
-
Incubate the treated cells with a ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorofluorescein (B58168) diacetate - DCFH-DA).
-
Wash the cells to remove excess dye.
-
Observe the fluorescence using a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to the control indicates ROS accumulation.[1][4]
Membrane Integrity and Permeability Assay
Principle: To assess damage to the fungal cell membrane by measuring the leakage of intracellular components or the uptake of a fluorescent dye that cannot penetrate intact membranes.
Protocol Outline (using Propidium Iodide - PI):
-
Treat fungal cells with this compound D.
-
Incubate the cells with Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes.
-
Observe the cells under a fluorescence microscope. Red fluorescence indicates cells with damaged membranes.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the proposed mechanism of action of this compound.
Caption: Workflow for MIC determination using the broth microdilution assay.
Caption: Workflow for the spore germination inhibition assay.
Caption: Proposed mechanism of action for this compound D's antifungal activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound D effectively controls growth of <i>Malassezia globosa</i> by disrupting the cell membrane - ProQuest [proquest.com]
- 4. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 5. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal mechanism of this compound D from Bacillus velezensis HN-2 against Colletotrichum gloeosporioides Penz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. frontiersin.org [frontiersin.org]
- 11. hereditybio.in [hereditybio.in]
- 12. botanyjournals.com [botanyjournals.com]
- 13. youtube.com [youtube.com]
- 14. 4.5. Fungal Spore Germination Inhibition Assay [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
Bacillomycin as a Biocontrol Agent in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Bacillomycin, a cyclic lipopeptide antibiotic produced by Bacillus species, as a potent biocontrol agent in agriculture. It includes quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of its mode of action.
Introduction
This compound, particularly this compound D, is a member of the iturin family of lipopeptides and exhibits strong antifungal activity against a broad spectrum of plant pathogens. Its mechanism of action involves the disruption of fungal cell membranes, induction of oxidative stress, and the elicitation of systemic resistance in host plants. These properties make this compound a promising alternative to synthetic fungicides in sustainable agriculture.
Quantitative Efficacy of this compound D
The antifungal activity of this compound D has been quantified against several economically important plant pathogens. The following tables summarize key efficacy data from various studies.
Table 1: In Vitro Antifungal Activity of this compound D against Fusarium graminearum
| Parameter | Value | Reference |
| 50% Effective Concentration (EC₅₀) for mycelial growth | ~30 µg/mL | [1][2] |
| Minimum Inhibitory Concentration (MIC) for spore germination | 64 µg/mL | [3][4] |
| IC₅₀ for mycelial growth | 26.10 µg/mL | [3][4] |
Table 2: Antifungal Spectrum of this compound Analogs
| Fungal Pathogen | This compound Analogues | Activity Level | Reference |
| Aspergillus flavus | This compound D (C15 and C16) | Active | |
| Colletotrichum gloeosporioides | This compound D | Potent | [5] |
| Rhizoctonia solani | This compound D | Effective | [6] |
| Botrytis cinerea | This compound D | Effective | [6] |
Mechanism of Action
This compound D employs a multi-pronged approach to inhibit fungal growth and protect plants. Its primary modes of action include direct antifungal activity and the induction of host plant defenses.
Direct Antifungal Activity
This compound D directly targets the fungal pathogen through the following mechanisms:
-
Membrane Disruption: It integrates into the fungal plasma membrane, causing morphological changes, increased permeability, and leakage of cellular contents, ultimately leading to cell death.[1][7]
-
Induction of Oxidative Stress: It triggers the accumulation of Reactive Oxygen Species (ROS) within fungal cells, leading to oxidative damage to cellular components.[1][7]
Induction of Systemic Resistance in Plants
This compound D can prime the plant's immune system, leading to Induced Systemic Resistance (ISR). This involves the activation of several defense-related signaling pathways:
-
Phenylpropanoid Biosynthesis Pathway: This pathway leads to the production of antimicrobial compounds and reinforcement of the plant cell wall.[8][9]
-
Hormone Signal Transduction: this compound D modulates the signaling pathways of key defense hormones, including salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[8][9][10]
-
Plant-Pathogen Interaction Pathway: It activates genes involved in recognizing pathogens and initiating downstream defense responses.[8][9]
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy and mode of action of this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and specific studies on this compound D to determine the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC₅₀).[11][12][13]
Materials:
-
Purified this compound D
-
Fungal pathogen of interest (e.g., Fusarium graminearum)
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile water, DMSO (for dissolving this compound D)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal pathogen on Potato Dextrose Agar (PDA) plates until sporulation.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Preparation of this compound D Dilutions:
-
Prepare a stock solution of this compound D in DMSO.
-
Perform serial two-fold dilutions of this compound D in the appropriate broth medium in the 96-well plate to achieve a range of final concentrations (e.g., 1 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal spore suspension to each well containing 100 µL of the this compound D dilution.
-
Include a positive control (fungus in broth without this compound D) and a negative control (broth only).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
Data Analysis:
-
Determine the MIC visually as the lowest concentration of this compound D that causes no visible growth.
-
For IC₅₀ determination, measure the optical density (OD) at 620 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Plot the inhibition percentage against the log of the this compound D concentration and determine the IC₅₀ using regression analysis.
-
Spore Germination Inhibition Assay
This assay assesses the effect of this compound D on the germination of fungal spores.[5][14]
Materials:
-
Purified this compound D
-
Fungal spore suspension (1 x 10⁵ spores/mL)
-
Sterile microscope slides with cover slips or 96-well plates
-
Microscope
Procedure:
-
Mix equal volumes of the fungal spore suspension and different concentrations of this compound D solution (in sterile water or a suitable buffer).
-
Incubate the mixture in a humid chamber at 25-28°C for 6-24 hours.
-
Place a drop of the suspension on a microscope slide and observe under a microscope.
-
Count at least 100 spores per replicate and determine the percentage of germinated spores (a spore is considered germinated if the germ tube length is equal to or greater than the spore diameter).
-
Calculate the percentage of inhibition of spore germination for each this compound D concentration compared to a control (spores in sterile water).
Plant Protection Assay on Wheat Seedlings
This protocol evaluates the in vivo efficacy of this compound D in protecting wheat seedlings from Fusarium infection.[1][15]
Materials:
-
Wheat seeds
-
Sterile soil or sand
-
Pots for planting
-
Fusarium graminearum spore suspension (1 x 10⁶ spores/mL)
-
Purified this compound D solution
-
Handheld sprayer
Procedure:
-
Sow wheat seeds in pots and grow them in a greenhouse or growth chamber for 7-10 days.
-
Prepare a spore suspension of F. graminearum in sterile water containing 0.05% Tween 20.
-
Spray the wheat seedlings with the F. graminearum spore suspension until runoff.
-
After 24 hours, spray the inoculated seedlings with different concentrations of this compound D solution. A control group should be sprayed with sterile water.
-
Maintain the plants in a high-humidity environment for the first 48 hours to promote infection.
-
After 7-14 days, assess the disease severity by visually scoring the percentage of leaf area with disease symptoms (e.g., lesions, discoloration).
-
Calculate the disease reduction percentage for each this compound D treatment compared to the control.
Detection of Reactive Oxygen Species (ROS) in Fungal Hyphae
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS production in fungal hyphae treated with this compound D.[16][17][18]
Materials:
-
Fungal culture
-
Purified this compound D
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Grow the fungus in a liquid medium until it forms a mycelial mat.
-
Treat the mycelia with a specific concentration of this compound D for a defined period (e.g., 1-4 hours). An untreated control should be included.
-
Wash the mycelia with PBS to remove the treatment solution.
-
Incubate the mycelia with 10 µM DCFH-DA in PBS for 30-60 minutes at 37°C in the dark.
-
Wash the mycelia again with PBS to remove excess probe.
-
Observe the mycelia under a fluorescence microscope using an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm. An increase in green fluorescence indicates an increase in ROS levels.
Assessment of Fungal Plasma Membrane Integrity
This protocol uses the fluorescent dye propidium (B1200493) iodide (PI) to assess plasma membrane damage in fungal cells. PI can only enter cells with compromised membranes.[19][20]
Materials:
-
Fungal spore or hyphal suspension
-
Purified this compound D
-
Propidium iodide (PI) stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treat the fungal suspension with this compound D at a desired concentration and for a specific duration. Include an untreated control.
-
Centrifuge the suspension to pellet the cells and wash with PBS.
-
Resuspend the cells in PBS containing 5-10 µg/mL PI.
-
Incubate for 10-15 minutes in the dark at room temperature.
-
Observe the cells under a fluorescence microscope with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. Cells with damaged membranes will exhibit red fluorescence.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Signaling Pathways
Caption: this compound D's direct antifungal mechanism of action.
References
- 1. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Transcriptomic analysis reveals that this compound D-C16 induces multiple pathways of disease resistance in cherry tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journalarrb.com [journalarrb.com]
- 15. researchgate.net [researchgate.net]
- 16. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Phosphate efflux as a test of plasma membrane leakage in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bacillomycin in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillomycin, a cyclic lipopeptide produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens, has emerged as a potent and promising natural antifungal agent for food preservation. Its broad-spectrum activity against common food spoilage fungi, coupled with its biodegradable nature, positions it as a viable alternative to synthetic chemical preservatives. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of this compound for its effective utilization in food preservation research and development.
Mechanism of Action
This compound exerts its antifungal activity primarily through the disruption of fungal cell membranes. The lipophilic fatty acid chain of the molecule interacts with the sterols, particularly ergosterol (B1671047), in the fungal membrane, leading to the formation of pores and an increase in membrane permeability.[1] This disruption of the cell membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to fungal cell death.[2][3]
Furthermore, this compound D has been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and damage to cellular components.[4] It can also upregulate the expression of genes involved in ergosterol synthesis and oxidative stress responses in the target fungi.[5]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound against various foodborne fungi and its impact on food preservation.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound D against Common Food Spoilage Fungi
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium graminearum | 30 - 64 | [4][6] |
| Colletotrichum gloeosporioides | 2.162 | [3] |
| Penicillium digitatum | 42.19 | [7] |
| Aspergillus flavus | 200 | [8] |
| Rhizopus stolonifer | 50 (in combination) | [9] |
| Botrytis cinerea | 50 (in combination) | [9] |
Table 2: Efficacy of this compound D in Food Preservation
| Food Product | Fungal Pathogen | This compound D Treatment | Observed Effects | Reference |
| Cherry Tomato | Rhizopus stolonifer, Botrytis cinerea | 50 mg/L (with 8000 mg/L Chitosan) | Reduced soft and gray mold incidence, extended shelf life by ~15 days. | [9] |
| Sugar Orange | Penicillium digitatum | 42.19 mg/L (alone and with 62.5 mg/L Chitosan) | Reduced weight loss and maintained quality for 15 days. | [7] |
| Maize Kernels | Fusarium graminearum | 64 µg/mL | Suppressed infection and reduced mycotoxin levels. | [10] |
| Wheat | Fusarium graminearum | 30 µg/mL | Reduced disease symptoms. | [11] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against filamentous fungi.
Materials:
-
This compound (purified)
-
Fungal strain of interest
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve this compound)
Procedure:
-
Fungal Inoculum Preparation:
-
Grow the fungal strain on Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days, or until sporulation is evident.
-
Harvest spores by flooding the plate with sterile 0.85% saline containing 0.1% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in sterile distilled water or DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate liquid medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal spore suspension to each well, resulting in a final volume of 200 µL and a final spore concentration of 5 x 10⁴ spores/mL.
-
Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol for In Vivo Antifungal Activity on Fruit
This protocol describes the evaluation of this compound's efficacy in controlling postharvest fungal decay of fruits.
Materials:
-
Fresh, healthy, and uniform-sized fruits (e.g., cherry tomatoes, oranges)
-
Fungal pathogen of interest (e.g., Botrytis cinerea, Penicillium digitatum)
-
This compound solution at the desired concentration
-
Sterile distilled water
-
Sterile needle or cork borer
-
Sterile filter paper
-
Storage containers
Procedure:
-
Fruit Preparation and Inoculation:
-
Surface sterilize the fruits by washing with 1% sodium hypochlorite (B82951) solution for 2 minutes, followed by rinsing with sterile distilled water and air-drying.
-
Create a small wound (e.g., 3 mm deep and 3 mm wide) on the surface of each fruit using a sterile needle or cork borer.[12]
-
Inoculate each wound with a specific volume (e.g., 10 µL) of a fungal spore suspension (1 x 10⁵ spores/mL).
-
-
This compound Treatment:
-
After a short incubation period (e.g., 2 hours) to allow for spore attachment, apply the this compound solution to the wound site or dip the entire fruit in the solution for a specified time (e.g., 1 minute).
-
A control group should be treated with sterile distilled water.
-
-
Storage and Evaluation:
-
Allow the treated fruits to air dry in a sterile environment.
-
Store the fruits in containers at a controlled temperature and humidity (e.g., 25°C and 90% relative humidity for accelerated testing, or refrigerated conditions for longer-term studies).
-
Periodically evaluate the fruits for disease incidence (percentage of infected fruits) and disease severity (lesion diameter).
-
-
Fruit Quality Assessment:
-
At each evaluation point, assess key quality parameters:
-
Weight Loss: Measure the change in weight of the fruits over time.
-
Firmness: Use a texture analyzer or penetrometer to measure fruit firmness.[13]
-
Total Soluble Solids (TSS): Measure the TSS content of the fruit juice using a refractometer.[13]
-
Titratable Acidity (TA): Determine the TA by titrating the fruit juice with a standard NaOH solution.[13]
-
-
Protocol for Production and Purification of this compound D
This protocol provides a general method for the production and purification of this compound D from Bacillus subtilis.
Materials:
-
Bacillus subtilis strain known to produce this compound D
-
Landy medium or other suitable production medium
-
Hydrochloric acid (HCl)
-
Macroporous resin column
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Fermentation:
-
Inoculate the Bacillus subtilis strain into a suitable starter medium and incubate at 30°C with shaking.
-
Transfer the starter culture to a larger volume of production medium (e.g., Landy medium) and incubate for 48-72 hours at 30°C with shaking.
-
-
Extraction:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Adjust the pH of the supernatant to 2.0 with HCl to precipitate the lipopeptides.
-
Allow the precipitate to form overnight at 4°C.
-
Collect the precipitate by centrifugation and dissolve it in methanol.
-
-
Purification:
-
Apply the methanolic extract to a macroporous resin column and elute with a methanol gradient to partially purify the this compound D.[14]
-
Further purify the active fractions using RP-HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).[15]
-
Collect the fractions corresponding to the this compound D peaks and verify their purity.
-
Mandatory Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for evaluating the in vivo antifungal efficacy of this compound on fruit.
Caption: Proposed mechanism of this compound's antifungal action.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. A rapid method to assess reactive oxygen species in yeast using H2DCF-DA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. "Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass" by Alex Carroll [digitalcommons.morris.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. youtube.com [youtube.com]
- 10. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. Isolation, Purification and Structural Identification of this compound D [cjph.com.cn]
- 15. researchgate.net [researchgate.net]
Bacillomycin: A Promising Agent for the Inhibition of Bacterial Biofilm Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from external threats. Bacillomycin, a cyclic lipopeptide antibiotic produced by various Bacillus species, has emerged as a potential therapeutic agent for combating biofilm-associated infections. This document provides detailed application notes and experimental protocols for investigating the anti-biofilm properties of this compound, with a focus on its effects on pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
While it is noteworthy that this compound D has been observed to promote biofilm formation in its producing organism, Bacillus amyliquefaciens[1], research into its broader class of lipopeptides suggests a potent inhibitory effect against biofilms of various pathogenic bacteria. This document will focus on the application of this compound as a biofilm inhibitor.
Mechanism of Action
The primary mechanism by which this compound is thought to inhibit biofilm formation involves the disruption of bacterial cell membranes and interference with key signaling pathways that regulate biofilm development. One of the critical targets in Staphylococcus aureus is the accessory gene regulator (agr) quorum-sensing system. The agr system is a cell-density-dependent signaling pathway that controls the expression of virulence factors and genes involved in biofilm formation and dispersal[2][3][4]. It is hypothesized that this compound can interfere with the signaling molecules of the agr system, thereby disrupting the coordinated gene expression required for biofilm maturation.
Signaling Pathway Diagram
References
In Vivo Efficacy of Bacillomycin D Analogs in Murine Models of Fungal Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the in vivo efficacy of Bacillomycin D analogs, specifically the novel lipopeptides AF4 and AF5, in murine models of invasive fungal infections. The information is compiled from recent studies and is intended to guide researchers in designing and executing similar experiments. While the broader this compound family includes other members like this compound L and F, current in vivo efficacy data in murine models is primarily available for these this compound D analogs.
Introduction
Bacillomycins are a group of cyclic lipopeptides produced by various strains of Bacillus subtilis. They belong to the iturin family of antibiotics and are known for their potent antifungal activity. The primary mechanism of action of Bacillomycins involves the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[1][2] This unique mode of action makes them promising candidates for the development of novel antifungal therapies, especially in the context of rising resistance to existing drugs. This document focuses on the in vivo evaluation of two novel this compound D analogs, AF4 and AF5, in murine models of invasive candidiasis, cryptococcosis, and aspergillosis.
Data Presentation
The following tables summarize the quantitative data from in vivo efficacy studies of this compound D analogs AF4 and AF5 in various murine models.
Table 1: Survival Rates in Murine Models of Invasive Fungal Infections Treated with this compound D Analogs
| Fungal Pathogen | Murine Model | Treatment Group | Dose (mg/kg) | Survival Rate (%) | Median Survival (Days) | Reference |
| Candida albicans | Disseminated Candidiasis | AF4 | 5 | 100 | >14 | [3][4] |
| AF4 | 10 | 100 | >14 | [3][4] | ||
| AF5 | 5 | 80-100 | >14 | [3][4] | ||
| AF5 | 10 | 100 | >14 | [3][4] | ||
| Vehicle Control | - | 20 | 8 | [3][4] | ||
| Caspofungin | - | 100 | >14 | [3] | ||
| Cryptococcus neoformans | Disseminated Cryptococcosis | AF4 | 5 | Significantly Improved | Not Specified | [1][2] |
| AF4 | 10 | Significantly Improved | Not Specified | [1][2] | ||
| AF5 | 5 | Significantly Improved | Not Specified | [1][2] | ||
| AF5 | 10 | Significantly Improved | Not Specified | [1][2] | ||
| Aspergillus fumigatus | Disseminated Aspergillosis | AF4 | 10 | Significantly Improved | 10 | [1][2] |
| Vehicle Control | - | Not Specified | 4 | [1][2] |
Table 2: Fungal Burden in Organs of Murine Models Treated with this compound D Analogs
| Fungal Pathogen | Murine Model | Treatment Group | Dose (mg/kg) | Organ | Fungal Burden Reduction (log10 CFU/g) | Reference |
| Candida albicans | Disseminated Candidiasis | AF4 | 5 | Kidney | 4 | [3][4] |
| AF4 | 10 | Kidney | Sterile cultures | [3][4] | ||
| AF4 | 10 | Heart, Spleen | Median CFU/g of 1.3 x 10⁴ | [4] | ||
| AF5 | 5 | Kidney | Median CFU/g of 1.3 x 10⁴ | [4] | ||
| Vehicle Control | - | Kidney | 3.8 x 10⁸ CFU/g | [3][4] | ||
| Cryptococcus neoformans | Disseminated Cryptococcosis | AF4/AF5 | 5 or 10 | Not Specified | 2 to 3 | [1][2] |
| Aspergillus fumigatus | Disseminated Aspergillosis | AF4 | 10 | Not Specified | 1 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Murine Model of Disseminated Candidiasis
1. Animal Model:
2. Immunosuppression (for neutropenic model):
-
Administer cyclophosphamide (B585) at a loading dose of 200 mg/kg intraperitoneally three days prior to infection (Day -3).[4][5]
-
Administer a maintenance dose of 150 mg/kg cyclophosphamide on day 1 post-infection (Day +1).[4][5]
3. Infection:
-
Pathogen: Candida albicans AMR16294
-
Inoculum Preparation: Prepare a suspension of blastospores in sterile phosphate-buffered saline (PBS).
-
Infection Route: Inject 100 µL of the fungal suspension containing approximately 1 x 10⁵ blastospores (corresponding to LD90) via the lateral tail vein.[4][5]
4. Treatment:
-
Test Compounds: AF4 and AF5, formulated in sterile PBS.
-
Control Groups: Vehicle (sterile PBS) and a standard antifungal agent (e.g., caspofungin).
-
Administration Route: Intraperitoneal injection.
-
Treatment Schedule: Administer treatments at 1 hour and 24 hours post-infection.[3][4]
5. Efficacy Assessment:
-
Survival: Monitor the survival of the mice for 14 days post-infection and plot Kaplan-Meier survival curves.[3][4]
-
Organ Fungal Burden:
-
At a predetermined time point (e.g., day 3 or 4 post-infection), euthanize a subset of mice from each group.
-
Aseptically remove organs (kidneys, heart, spleen).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar (SDA).
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.[3][4]
-
Protocol 2: Murine Models of Disseminated Cryptococcosis and Aspergillosis
While the specific details for the cryptococcosis and aspergillosis models were less granular in the provided sources, a similar methodology to the candidiasis model can be inferred.
1. Animal Model:
-
Species: Murine (specific strain not detailed in the provided search results).
-
Immunosuppression: Likely required, especially for the aspergillosis model, often achieved with corticosteroids or cyclophosphamide.
2. Infection:
-
Pathogens: Cryptococcus neoformans or Aspergillus fumigatus.
-
Infection Route: Intravenous or intranasal for disseminated infection.
3. Treatment:
4. Efficacy Assessment:
-
Survival: Monitor and record survival rates.
-
Organ Fungal Burden: Assess the reduction in fungal load in target organs.[1][2]
Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound D involves the disruption of the fungal cell membrane.
Caption: Mechanism of this compound D antifungal activity.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound D analogs in murine models.
Caption: In vivo efficacy experimental workflow.
References
- 1. P010 Evaluation of antifungal efficacy of two novel cyclic lipopeptides of the class this compound from Bacillus subtilis RLID 12.1 in a murine model of invasive candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of two novel antifungal lipopeptides, AF4 and AF5 of this compound D family in murine models of invasive candidiasis, cryptococcosis, and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound F, a new antibiotic of iturin group: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Bacillomycin in the Control of Mycotoxins: A Detailed Guide for Researchers
Introduction
Mycotoxin contamination of food and agricultural products, primarily caused by fungal species such as Aspergillus, Fusarium, and Penicillium, poses a significant threat to global food safety and public health. Bacillomycin, a cyclic lipopeptide produced by various Bacillus species, has emerged as a promising biocontrol agent due to its potent antifungal and anti-mycotoxigenic properties.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for mycotoxin control.
Quantitative Data on this compound Efficacy
The following table summarizes the inhibitory effects of this compound D against various mycotoxigenic fungi and their corresponding mycotoxins.
| Fungal Species | Mycotoxin(s) | This compound D Concentration | Efficacy | Reference(s) |
| Fusarium graminearum | Deoxynivalenol (DON), Zearalenone (ZEN) | 64 µg/mL (MIC) | Complete inhibition of spore germination. | [3][4][5] |
| 26.10 µg/mL (IC₅₀) | Significant inhibition of mycelial growth. | [3][4][5] | ||
| 30 µg/mL (EC₅₀) | Effective concentration for fungicidal activity. | [6] | ||
| Aspergillus ochraceus | Ochratoxin A (OTA) | 30 µg/mL | Complete inhibition of mycelial growth and sporulation. | [7] |
| 90 µg/g (in food samples) | Complete inhibition of fungal growth and OTA production. | [7] | ||
| Fusarium verticillioides | Fumonisin B1 (FB1) | 32 µg/mL (MIC) | Strong fungicidal activity. | [8] |
| Aspergillus flavus | Aflatoxins | 200 µg/mL | Inhibition rates of 85.72% (mycelium), 98.10% (sporulation), and 96.63% (spore germination). | [9] |
| Colletotrichum gloeosporioides | - | 2.162 µg/mL (IC₅₀) | Potent inhibition, causing deformation and damage. | [10] |
| Fusarium oxysporum | - | 8 mg/L (MIC) | Potent fungicidal activity. | [11] |
Mechanism of Action
This compound D exerts its antifungal and anti-mycotoxigenic effects through a multi-pronged mechanism primarily targeting the fungal cell membrane.[3][4] This leads to a cascade of events culminating in cell death.
Key Mechanisms:
-
Membrane Disruption: this compound D directly interacts with the fungal plasma membrane, causing increased permeability and leakage of intracellular components.[3][4]
-
Morphological Alterations: Treatment with this compound D results in severe morphological defects in fungal hyphae, including distortion and disruption, as observed through scanning and transmission electron microscopy.[7][9][10]
-
Induction of Oxidative Stress: It triggers the accumulation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage to cellular components.[3][6][7]
-
Mitochondrial Dysfunction: this compound D can induce mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP content.[11]
-
Interference with Signaling Pathways: In Fusarium graminearum, this compound D has been shown to induce the phosphorylation of mitogen-activated protein kinases (MAPKs) such as FgHOG1 and FgMGV1, which are involved in the cell wall integrity (CWI) and high osmolarity glycerol (B35011) (HOG) signaling pathways.[6]
-
Downregulation of Toxin Biosynthesis Genes: Studies on Aspergillus flavus suggest that this compound can down-regulate the expression of genes involved in aflatoxin synthesis, such as aflR and aflS.[12]
References
- 1. Chapter - this compound Production and Its Applications in Controlling Fungi and Mycotoxin in Agriculture and Food Systems | Bentham Science [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal mechanism of this compound D from Bacillus velezensis HN-2 against Colletotrichum gloeosporioides Penz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antifungal mechanism and transcriptome analysis of this compound D-C16 against Fusarium oxysporum [frontiersin.org]
- 12. Differential Expression of Genes Related to Growth and Aflatoxin Synthesis in Aspergillus flavus When Inhibited by Bacillus velezensis Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bacillomycin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bacillomycin production yield.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound production yield?
A1: The production yield of this compound, a cyclic lipopeptide, is influenced by a combination of factors related to the producing microorganism, the fermentation medium composition, and the cultivation conditions. Key factors include the specific strain of Bacillus used, the composition of the culture medium (including carbon and nitrogen sources, amino acids, and inorganic salts), and physical parameters such as pH, temperature, and agitation rate.[1][2][3][4] Genetic modifications and strain improvement techniques, such as mutagenesis, can also significantly enhance production.[1]
Q2: Which strains are commonly used for this compound production?
A2: Various species of Bacillus are known to produce this compound. The most commonly cited species in research for high-yield production are Bacillus subtilis and Bacillus amyloliquefaciens.[5][6][7][8] Specific strains, such as B. amyloliquefaciens FZB42 and its mutants, have been extensively studied for their production of this compound D.[6]
Q3: What is a typical composition of a fermentation medium for this compound production?
A3: A commonly used basal medium for this compound production is Landy medium.[6] However, optimization of this medium is crucial for maximizing yield. Studies have shown that supplementing the medium with specific amino acids like glycine (B1666218) and serine, and adjusting the concentration of inorganic salts such as K₂HPO₄ can significantly boost production.[1] Low-cost substrates like candy waste have also been explored to make the process more economical.[2]
Troubleshooting Guide
Issue 1: Low this compound Yield
Possible Cause 1: Suboptimal Fermentation Medium
-
Troubleshooting Steps:
-
Analyze Current Medium: Review the composition of your current fermentation medium.
-
Single-Factor Experiments: Systematically evaluate the effect of individual medium components. Key components to investigate include carbon sources (e.g., glucose), nitrogen sources (e.g., tryptone, yeast extract), and specific amino acids (e.g., glycine, serine).[1][9]
-
Metal Ion Concentration: Assess the impact of different metal ions, such as MgSO₄, KCl, MnSO₄, Fe₂SO₄, and CuSO₄, on production.[1][9]
-
Statistical Optimization: Employ statistical methods like Plackett-Burman design to screen for the most significant factors, followed by Response Surface Methodology (RSM) using a Box-Behnken design to determine the optimal concentrations of these key components.[1][2]
-
-
Experimental Protocol: Medium Optimization using Response Surface Methodology (RSM)
-
Screening: Use a Plackett-Burman design to identify the medium components that have the most significant positive or negative effects on this compound yield.
-
Steepest Ascent: Perform experiments along the path of steepest ascent to move towards the optimal region of the significant factors.
-
Box-Behnken Design: Once in the optimal region, use a Box-Behnken design to create a quadratic model that describes the relationship between the significant factors and this compound yield. This will allow for the determination of the optimal concentration for each component.[1]
-
Possible Cause 2: Inefficient Producing Strain
-
Troubleshooting Steps:
-
Strain Verification: Confirm the identity and purity of your Bacillus strain.
-
Strain Improvement: Consider strain improvement techniques to enhance this compound production. Atmospheric and room-temperature plasma (ARTP) mutagenesis has been shown to be an effective method for generating high-yielding mutants.[1]
-
-
Experimental Protocol: Strain Improvement by ARTP Mutagenesis
-
Preparation of Spore Suspension: Prepare a high-concentration spore suspension of the parent Bacillus strain.
-
ARTP Treatment: Expose the spore suspension to ARTP for varying durations.
-
Screening for High-Yielding Mutants: Plate the treated spores and screen individual colonies for enhanced antifungal activity (as an indicator of increased this compound production) or directly quantify this compound production using methods like HPLC.
-
Genetic Stability Testing: Cultivate the selected high-yielding mutants for several generations to ensure the stability of the enhanced production trait.
-
Issue 2: Difficulty in this compound Purification
Possible Cause: Inefficient Extraction and Purification Method
-
Troubleshooting Steps:
-
Acid Precipitation: A common initial step is to precipitate the this compound from the cell-free supernatant by adjusting the pH to 2.0 with HCl and incubating overnight at 4°C.[10][11]
-
Solvent Extraction: The precipitate can then be extracted with methanol (B129727).[10][11]
-
Chromatography: For further purification, employ chromatographic techniques. Options include macroporous resin chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[7] Gel filtration and ultrafiltration can also be used to remove impurities before the final HPLC step.[12]
-
-
Experimental Protocol: this compound Purification Workflow
-
Centrifugation: Centrifuge the fermentation broth to remove bacterial cells.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6 M HCl and store at 4°C overnight.
-
Collection of Precipitate: Centrifuge to collect the precipitate.
-
Methanol Extraction: Dissolve the precipitate in methanol and stir for several hours.
-
Crude Extract Preparation: Remove the methanol by evaporation to obtain the crude this compound extract.
-
Chromatographic Purification: Purify the crude extract using a sequence of chromatographic methods, such as Octyl-Sepharose CL-4B followed by RP-HPLC.[5]
-
Issue 3: Inaccurate Quantification of this compound
Possible Cause: Unsuitable Analytical Method
-
Troubleshooting Steps:
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid.[1]
-
Mass Spectrometry (MS): For confirmation of identity and structural characterization, couple HPLC with mass spectrometry (HPLC-MS/MS).[5][12] This technique allows for the identification of different this compound homologs based on their mass-to-charge ratio.
-
-
Experimental Protocol: HPLC Quantification of this compound
-
Sample Preparation: Dissolve the purified or crude extract in a suitable solvent (e.g., methanol).
-
HPLC System: Use an HPLC system equipped with a C18 column.
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Elution: Program a gradient to separate the different this compound isoforms. For example, a linear gradient from a low to a high percentage of solvent B.[1]
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify the amount in your samples.
-
Data Presentation
Table 1: Example of Optimized Fermentation Medium Composition for this compound L Production [1]
| Component | Optimized Concentration (g/L) |
| Glucose | 20 |
| Tryptone | 5 |
| Yeast Extract | 1 |
| K₂HPO₄ | 2.3 |
| Glycine | 3.2 |
| Serine | 0.6 |
Table 2: Comparison of this compound L Yield Before and After Optimization [1]
| Optimization Stage | This compound L Yield (mg/L) |
| Original Strain & Medium | 244.22 |
| After ARTP Mutagenesis | 415.89 |
| After Medium Optimization | 676.47 |
Visualizations
Caption: A generalized workflow for optimizing this compound production.
Caption: Key factors influencing this compound production yield.
References
- 1. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Bacillus amyloliquefaciens BLB369 Culture Medium by Response Surface Methodology for Low Cost Production of Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation conditions for the production of lipopeptide antibiotics by <i>Bacillus subtilis</i> B29 [sc.iga.ac.cn]
- 5. Purification and structural characterization of this compound F produced by a bacterial honey isolate active against Byssochlamys fulva H25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Isolation, Purification and Structural Identification of this compound D [cjph.com.cn]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Bacillomycin stability under different pH and temperatures
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the stability of Bacillomycin under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a loss of this compound D activity in my experiment. What are the optimal pH and temperature ranges for its stability?
A1: this compound D generally exhibits high stability across a broad range of temperatures and pH values. It maintains stable antibacterial activity after being heated to temperatures between 25°C and 100°C.[1][2] In terms of pH, its activity is stable in a range from 2 to 12.[2][3][4] However, activity is completely lost at a pH of 14.[1][2][4] Interestingly, a significant enhancement of its antibacterial activity has been observed at pH 8 and 10.[1][2][4] If you are experiencing a loss of activity, ensure your experimental conditions do not exceed pH 12 or fall to extremely alkaline levels like pH 14.
Q2: How long can I store my this compound samples at different temperatures without significant loss of activity?
A2: The long-term stability of lipopeptides, including this compound, is temperature-dependent. For instance, lipopeptides from Bacillus licheniformis MB01 retained more than 80% of their activity after 300 days of storage at 4°C.[5] At room temperature (25°C), the activity decreased to 59% after 250 days, with almost a complete loss of activity after 300 days.[5] For shorter durations, lipopeptides from Bacillus subtilis R1 were found to be stable for up to 10 days at temperatures as high as 80°C.[6] It is recommended to store this compound solutions at 4°C for long-term use.
Q3: My experimental buffer has a pH of 9. Will this affect the stability and activity of this compound?
A3: A pH of 9 is well within the stable range for this compound. Lipopeptides from B. subtilis have been shown to be stable in a pH range of 4.0 to 12.0.[6] Furthermore, studies on this compound D have demonstrated that its antibacterial activity is not only stable but can even be enhanced at alkaline pH values such as 8 and 10.[1][2][4] Therefore, a buffer with a pH of 9 should not negatively impact the stability of your this compound.
Q4: I need to heat-sterilize a solution containing this compound D. What is the maximum temperature it can withstand?
A4: this compound D possesses good thermal stability. It has been shown to maintain its antibacterial activity after being heated at temperatures ranging from 25°C to 100°C.[1][2] One study specifically tested its stability by soaking it in water at 50°C and 100°C for 30 minutes, with no loss of activity reported compared to the control at 25°C.[1][3] This suggests that this compound D can likely withstand standard heat sterilization protocols, although it is always advisable to perform a small-scale test to confirm its activity post-treatment in your specific medium.
Q5: Are there different stability profiles for different types of this compound?
A5: Yes, different variants of this compound may have slightly different stability profiles. For example, this compound S has been reported to be stable at physiological pH.[7] this compound L is described as being highly stable, heat-resistant, and tolerant to UV radiation.[8] While general trends of high thermal and pH stability are common across the this compound family, it is important to consult literature specific to the variant you are working with for precise stability data.
Data on this compound Stability
The following tables summarize the stability of this compound and related lipopeptides under various conditions as reported in the literature.
Table 1: Stability of this compound D
| Parameter | Condition | Duration | Result | Source |
| Temperature | 25°C - 100°C | 30 minutes | Stable antibacterial activity maintained | [1][2] |
| pH | 2 - 12 | Not specified | Stable activity | [1][2] |
| pH | 8 or 10 | Not specified | Significant enhancement of antibacterial activity | [1][2][4] |
| pH | 14 | Not specified | Complete loss of activity | [1][2][4] |
Table 2: Stability of Lipopeptides from Bacillus Species
| Lipopeptide Source | Parameter | Condition | Duration | Result | Source |
| B. subtilis R1 | Temperature | Up to 80°C | 10 days | Stable | [6] |
| pH | 4.0 - 12.0 | 10 days | Stable | [6] | |
| B. licheniformis MB01 | Temperature | 40°C - 70°C | 10 days | >90% residual activity | [5] |
| Temperature | 80°C | 10 days | ~85% residual activity | [5] | |
| Temperature | 4°C | 300 days | >80% residual activity | [5] | |
| Temperature | 25°C | 250 days | ~59% residual activity | [5] |
Experimental Protocols
Below are detailed methodologies for assessing the stability of this compound.
Protocol 1: Thermal Stability Assessment of this compound D
-
Objective: To determine the effect of temperature on the antifungal/antibacterial activity of this compound D.
-
Materials:
-
Methodology:
-
Aliquots of the this compound D solution are prepared.
-
Test samples are incubated by soaking them in water baths at 50°C and 100°C for 30 minutes.[1][3]
-
A control sample is maintained at room temperature (25°C) for the same duration.[1][3]
-
After incubation, the samples are cooled to room temperature.
-
The antifungal activity of the treated and control samples is assessed using the filter paper disc diffusion method.[1]
-
The diameter of the inhibition zone is measured to determine the residual activity. A comparison between the inhibition zones of the heat-treated samples and the room temperature control indicates the thermal stability.
-
Protocol 2: pH Stability Assessment of this compound D
-
Objective: To evaluate the stability of this compound D's antifungal/antibacterial activity across a range of pH values.
-
Materials:
-
Purified this compound D peptide solution.
-
1 N NaOH and 1 N HCl for pH adjustment.[6]
-
pH meter.
-
Target microbial culture and growth medium.
-
Materials for the chosen activity assay (e.g., filter paper disc diffusion method).
-
-
Methodology:
-
The pH of the this compound D solution is adjusted to various values, typically ranging from 2 to 14.[1][3]
-
The pH-adjusted solutions are incubated at room temperature for a specified period.[1][3]
-
The antifungal/antibacterial activity of each pH-treated sample is then determined. This can be done using methods like the filter paper disc diffusion assay as described in Protocol 1.[1]
-
The activity of the pH-adjusted samples is compared to a control sample at a neutral or starting pH to assess stability.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for stability testing.
Caption: Workflow for Thermal Stability Testing.
References
- 1. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopeptide production by Bacillus subtilis R1 and its possible applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemical composition and stability of this compound S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
Bacillomycin Purification by RP-HPLC: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of Bacillomycin, a cyclic lipopeptide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the RP-HPLC purification of this compound, offering potential causes and actionable solutions.
Question: Why am I seeing poor resolution between my this compound isoform peaks?
Answer: The co-elution of lipopeptide isoforms is a common challenge due to their high structural similarity, often differing by only one or two methylene (B1212753) groups in their fatty acid chains.[1] To enhance resolution, consider the following strategies:
-
Optimize the Gradient: A shallow, extended gradient is crucial for separating closely related isoforms. Instead of a steep, rapid increase in organic solvent, a more gradual gradient (e.g., a 0.5% per minute increase in acetonitrile) provides more time for differential partitioning between the mobile and stationary phases.[1]
-
Modify the Mobile Phase:
-
pH Adjustment: Altering the mobile phase pH can change the ionization state of the peptide ring, impacting retention and selectivity.[1]
-
Ion-Pairing Agents: The addition of 0.05% to 0.1% trifluoroacetic acid (TFA) to both aqueous and organic mobile phases is a standard practice for peptide separations.[2] TFA forms ion pairs with the basic residues of the peptide, masking their charge, reducing secondary interactions with the silica (B1680970) backbone, and leading to sharper, more symmetrical peaks.[2] Formic acid (0.1%) is another common additive that can improve peak shape.[3]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry may be necessary. A C8 column, being less hydrophobic than a C18, may offer different selectivity. Alternatively, a column with a smaller particle size (e.g., 3 µm instead of 5 µm) will provide higher theoretical plates and thus greater resolving power.[1]
-
Adjust Temperature: Increasing the column temperature (e.g., to 40°C) can decrease mobile phase viscosity and improve mass transfer kinetics, potentially leading to sharper peaks and better resolution.[3]
Question: My this compound peak is broad and tailing. What are the likely causes and solutions?
Answer: Peak broadening and tailing are common issues in RP-HPLC and can significantly impact purity and yield. The primary causes for lipopeptides like this compound include:
-
Secondary Interactions: The peptide portion of this compound can interact with free silanol (B1196071) groups on the silica-based C18 column packing material. These interactions cause peak tailing.[4]
-
Solution: Use a mobile phase containing an ion-pairing agent like 0.1% TFA to suppress silanol interactions.[4] Using a modern, end-capped C18 column also minimizes the number of available free silanols.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.[4][5]
-
Solution: Reduce the injection volume or dilute the sample. This compound can aggregate at high concentrations, exacerbating this issue.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in a solvent compatible with the initial mobile phase, it can precipitate on the column head, causing peak distortion.[4]
-
Solution: Ensure the purified precipitate is fully dissolved, ideally in the initial mobile phase or a compatible solvent like methanol (B129727). Adding methanol to the sample can improve recovery and prevent adsorption issues.[6]
-
-
Extra-Column Volume: Excessive dead volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening.[7]
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[7]
-
Question: I am experiencing low recovery or no peak for this compound. What should I check?
Answer: Low or no recovery is a critical issue that can stem from sample preparation, system setup, or the inherent properties of lipopeptides.
-
Inefficient Precipitation: The initial acid precipitation step may be incomplete.
-
Solution: Ensure the pH of the cell-free supernatant is accurately adjusted to 2.0 using HCl and allow for sufficient incubation time (e.g., overnight at 4°C) for complete precipitation.[1][8] If the initial concentration is low, consider concentrating the supernatant via ultrafiltration before acidification.[1]
-
-
Loss During Washing: The precipitated this compound can be partially re-solubilized during washing steps.
-
Solution: Wash the pellet with a minimal amount of cold, acidified water (pH 2.0).[1]
-
-
Adsorption: Lipopeptides, being amphipathic, can adsorb to surfaces in the HPLC system, including tubing, frits, and the column itself, especially if the sample is not fully solubilized.[6]
-
Incorrect Detection Wavelength: this compound lacks a strong chromophore.
Question: I see "ghost peaks" in my blank runs. What is the source?
Answer: Ghost peaks are extraneous peaks that appear in blank injections and are usually due to contamination or carryover.
-
System Contamination: Impurities can accumulate in the injector, tubing, or column from previous runs.[4]
-
Solution: Implement a rigorous system cleaning protocol. Flush the entire system, including the injector and column, with a strong solvent series (e.g., water, isopropanol, then initial mobile phase).
-
-
Mobile Phase Contamination: Solvents or additives may contain impurities.
-
Solution: Always use high-purity, HPLC-grade solvents and additives. Prepare fresh mobile phase daily and filter it through a 0.22 µm membrane.[4]
-
-
Carryover: Residue from a previous, concentrated sample injection can elute in a subsequent blank run.
-
Solution: Run a blank gradient injection consisting of a high percentage of organic solvent (e.g., 95% acetonitrile) after each sample run to wash strongly retained compounds from the column. Optimize the needle wash function of the autosampler.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best type of column for this compound purification?
-
Q2: What is the optimal detection wavelength for this compound?
-
Q3: How should I prepare my sample from a bacterial culture for HPLC?
-
A3: The standard method is acid precipitation. First, remove bacterial cells from the culture broth by centrifugation. Then, adjust the pH of the resulting cell-free supernatant to 2.0 with HCl and incubate at 4°C to precipitate the lipopeptides. The precipitate is then collected by centrifugation, washed, and dissolved in methanol for HPLC analysis.[2][8]
-
-
Q4: Can I use methanol instead of acetonitrile (B52724) as the organic solvent?
-
A4: Yes, methanol can be used. However, acetonitrile generally provides lower backpressure and often results in better peak shapes for peptides. If using methanol, be aware that the elution strength and selectivity will differ, requiring method re-optimization.[9]
-
-
Q5: Why is trifluoroacetic acid (TFA) added to the mobile phase?
Data Presentation: HPLC Method Parameters
The following tables summarize typical quantitative data for this compound purification by RP-HPLC, compiled from various published methods.
Table 1: Typical Column and Mobile Phase Specifications
| Parameter | Specification | Source |
| Stationary Phase | C18 (Reversed-Phase) | [3][8][10] |
| Column Dimensions | 4.6 mm x 250 mm or 9.4 mm x 150 mm | [8][9] |
| Particle Size | 5 µm or 7 µm | [3][9][10] |
| Mobile Phase A | Water + 0.1% Acetic Acid or 0.1% Formic Acid or 0.05% TFA | [2][3][8] |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid or 0.1% Formic Acid or 0.05% TFA | [2][3][8] |
| Detection Wavelength | 210 - 220 nm | [1][3][8] |
Table 2: Example Gradient Elution Programs
| Method | Time (min) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | Source |
| Example 1 | 0 - 9 | 60% -> 93% (linear) | 0.84 | [8] |
| 9 - 20 | 93% (isocratic) | 0.84 | [8] | |
| Example 2 | 0 - 5 | 0% (isocratic, 100% Water + TFA) | 0.5 | [2] |
| 5 - 10 | 0% -> 10% (linear) | 0.8 | [2] | |
| 10 - 75 | 10% -> 90% (linear) | 1.5 | [2] | |
| Example 3 | 0 - 1 | 2% (isocratic) | 4.0 | [3] |
| (Preparative) | 1 - 2 | 2% -> 95% (linear) | 4.0 | [3] |
| 2 - 7 | 95% -> 2% (linear) | 4.0 | [3] |
Experimental Protocols
Protocol 1: Sample Preparation by Acid Precipitation
-
Cell Removal: Centrifuge the bacterial fermentation broth (e.g., Landy medium) at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[1]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted lipopeptides.
-
Acidification: While stirring, slowly add 6 M HCl to the supernatant to adjust the pH to 2.0.[2][8] Monitor the pH closely with a calibrated pH meter.
-
Precipitation: Incubate the acidified supernatant at 4°C overnight to allow for complete precipitation of the lipopeptides.[1][2]
-
Pellet Collection: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the crude lipopeptide precipitate.[1]
-
Washing (Optional): Discard the supernatant and gently wash the pellet with a minimal volume of pre-chilled, acidified water (pH 2.0) to remove co-precipitated impurities. Centrifuge again to recollect the pellet.
-
Solubilization: Dissolve the final pellet in HPLC-grade methanol. Vortex thoroughly to ensure complete dissolution.
-
Clarification: Centrifuge the methanolic extract at high speed (e.g., 14,000 x g) for 5 minutes to remove any insoluble material.
-
Filtration: Filter the clarified supernatant through a 0.22 µm syringe filter into an HPLC vial for injection.
Protocol 2: Standard RP-HPLC Method for this compound Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-45 min: 20% to 80% B (linear gradient)
-
45-50 min: 80% to 100% B (linear gradient)
-
50-55 min: 100% B (column wash)
-
55-60 min: 100% to 20% B (return to initial)
-
60-70 min: 20% B (re-equilibration)
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Inject 20 µL of the prepared sample.
-
Run the gradient program and collect fractions corresponding to the peaks of interest if performing purification.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. office2.jmbfs.org [office2.jmbfs.org]
- 3. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bacillomycin D Production from Bacillus subtilis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Bacillomycin D from Bacillus subtilis.
Troubleshooting Guides
This section addresses common issues encountered during this compound D fermentation experiments, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low this compound D Yield | 1. Suboptimal fermentation medium composition. 2. Inadequate culture conditions (pH, temperature, aeration). 3. Low-producing wild-type strain. 4. Feedback inhibition by the product. | 1. Optimize Medium: Systematically evaluate different carbon and nitrogen sources. Consider using statistical methods like Response Surface Methodology (RSM) for optimization[1][2]. Supplement the medium with precursors or inducers such as fatty acids (e.g., sodium propionate), specific amino acids (e.g., glycine (B1666218), serine), or salts like calcium lactate[3][4][5]. 2. Adjust Culture Conditions: Monitor and control pH and temperature throughout the fermentation. Optimal temperature is often around 30-37°C[4][6]. Ensure adequate aeration and agitation, as these are critical for cell growth and metabolite production. 3. Strain Improvement: Employ mutagenesis techniques like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or Atmospheric and Room-Temperature Plasma (ARTP) to generate higher-yielding mutants[4][7]. Alternatively, use genetic engineering to overexpress key regulatory genes like degU, degQ, and yczE[8]. 4. Fed-batch Fermentation: Implement a fed-batch strategy to maintain optimal nutrient levels and potentially alleviate feedback inhibition[3]. |
| Inconsistent this compound D Production | 1. Variability in inoculum preparation. 2. Inconsistent quality of media components. 3. Fluctuations in fermentation parameters. | 1. Standardize Inoculum: Develop a strict protocol for inoculum preparation, ensuring consistent cell density and physiological state. Use a fresh colony to start the seed culture[6]. 2. Quality Control of Media: Use high-quality, consistent batches of media components. Prepare media fresh for each experiment if possible. 3. Monitor and Control: Implement real-time monitoring and automated control of pH, temperature, and dissolved oxygen levels in the bioreactor[9]. |
| Contamination of Cultures | 1. Improper sterilization techniques. 2. Contaminated inoculum or media. 3. Non-sterile sampling procedures. | 1. Aseptic Technique: Strictly adhere to aseptic techniques during all stages of the experiment. Ensure proper sterilization of the bioreactor, media, and all equipment. 2. Check for Contamination: Before inoculation, incubate a small sample of the sterilized medium to check for any growth. Visually inspect the inoculum for any signs of contamination. 3. Sterile Sampling: Use a sterile sampling port and technique when taking samples from the bioreactor. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound D production.
1. What are the optimal fermentation conditions for this compound D production?
Optimal conditions can be strain-dependent, but generally, a temperature between 30°C and 37°C and a controlled pH are recommended[6][9]. Aeration is also crucial. For example, in shake flask cultures, a rotary shaker speed of around 180-200 rpm is often used[1][4].
2. Which media components are known to enhance this compound D yield?
Several media supplements have been shown to boost this compound D production. These include:
-
Fatty Acids: Sodium propionate (B1217596), propionic acid, and butyric acid have been reported to increase yield. For instance, sodium propionate can increase the yield by up to 44%[5][8].
-
Amino Acids: Supplementation with glycine and serine has been found to be effective[4].
-
Inorganic Salts: The addition of K₂HPO₄ and calcium lactate (B86563) can also enhance production[3][4].
-
Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources is critical. Statistical optimization using methods like the Box-Behnken design can help identify the ideal combination and concentration of components like sucrose, peptone, and yeast extract[2][4].
3. How can I genetically modify Bacillus subtilis to improve this compound D yield?
Two primary approaches are mutagenesis and targeted genetic engineering:
-
Random Mutagenesis: Techniques like using N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or Atmospheric and Room-Temperature Plasma (ARTP) can generate mutant strains with significantly higher production capabilities[4][7].
-
Gene Overexpression: Overexpressing positive regulatory genes is a powerful strategy. The two-component system DegS/DegU plays a crucial role in regulating the biosynthesis of this compound D[8]. Overexpression of degU and degQ has been shown to promote its synthesis[8]. Additionally, overexpressing genes involved in precursor supply, such as citrate (B86180) synthase and acetyl-CoA carboxylase, can also lead to increased yields[10].
4. What is co-culture and how can it be used to increase this compound D production?
Co-culturing Bacillus subtilis with other microorganisms, particularly certain fungi, can stimulate the production of secondary metabolites like this compound D. The interaction and competition between the microorganisms can trigger the expression of biosynthetic gene clusters that may be silent in monocultures[11][12]. For instance, co-culturing Bacillus amyloliquefaciens with Trichoderma longibrachiatum has been shown to upregulate the expression of biosynthesis genes and the production of cyclic lipopeptides[11].
5. What is the role of the DegS/DegU two-component system in this compound D synthesis?
The DegS/DegU two-component system is a key global regulator in Bacillus subtilis that influences a variety of cellular processes, including the production of secondary metabolites. The response regulator DegU, when phosphorylated, can directly or indirectly activate the transcription of the bmy gene cluster, which is responsible for the synthesis of this compound D[8]. DegQ is another protein that can positively influence this system, further promoting synthesis[8].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enhancement of this compound D and related lipopeptide yields.
Table 1: Effect of Media Optimization on Lipopeptide Yield
| Strain | Optimization Method | Key Components | Initial Yield | Optimized Yield | Fold Increase | Reference |
| B. amyloliquefaciens M86 | Response Surface Methodology (RSM) | Glycine, Serine, K₂HPO₄ | 415.89 mg/L | 676.47 mg/L | 1.63 | [4] |
| B. amyloliquefaciens BLB371 | RSM | Peptone, Sucrose, Yeast Extract | 160 AU/mL | 250 AU/mL | 1.56 | [2] |
| Bacillus sp. BH072 | RSM | Sucrose, Soybean meal, Mg²⁺ | 45.30 mg/mL | 52.21 mg/mL | 1.15 | [13] |
Table 2: Effect of Genetic Modification and Additives on this compound D Yield
| Strain | Method | Yield Increase | Reference |
| B. amyloliquefaciens fmbJ | Addition of Sodium Propionate | 44% | [5] |
| B. amyloliquefaciens fmbJ | Addition of Propionic Acid | 40% | [5] |
| B. amyloliquefaciens fmbJ | Addition of Butyric Acid | 10% | [5] |
| B. amyloliquefaciens 1841 | ARTP Mutagenesis (M86 mutant) | from 244.22 to 415.89 mg/L | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving this compound D yield.
Protocol 1: Fermentation for this compound D Production
-
Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into 20 mL of Luria-Bertani (LB) medium in a 100-mL flask. Culture for 18 hours at 37°C with shaking[6].
-
Fermentation: Inoculate 200 mL of Landy medium in a 500-mL flask with 6 mL of the seed culture. Incubate for 48-72 hours at 30°C with shaking at 180 rpm[4][6].
-
Landy Medium Composition:
-
Glucose: 20 g/L
-
L-glutamic acid: 5 g/L
-
Yeast extract: 1 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
MnSO₄·H₂O: 0.01 g/L
-
CuSO₄·5H₂O: 0.01 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
-
Extraction and Quantification:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Acidify the supernatant to pH 2.0 with concentrated HCl and let it precipitate overnight at 4°C.
-
Centrifuge to collect the precipitate and extract it with methanol.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) to quantify this compound D.
-
Protocol 2: Statistical Optimization of Media using Response Surface Methodology (RSM)
-
Screening of Significant Factors: Use a Plackett-Burman design to screen for the most significant media components affecting this compound D production.
-
Optimization using Central Composite Design (CCD):
-
Select the most significant factors identified in the screening step.
-
Design a CCD experiment with different levels of these factors.
-
Perform the fermentation experiments according to the design matrix.
-
Measure the this compound D yield for each run.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound D production.
Caption: Regulatory pathway of this compound D synthesis via the DegS/DegU two-component system.
Caption: Workflow for improving this compound D yield through strain and fermentation optimization.
Caption: Logical relationships of factors influencing this compound D yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect and regulation of fatty acids on this compound D synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Enhancement of Biocontrol Activities and Cyclic Lipopeptides Production by Chemical Mutagenesis of Bacillus subtilis XF-1, a Biocontrol Agent of Plasmodiophora brassicae and Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Growth Conditions for the Production of Bacillus subtilis Using Central Composite Design and Its Antagonism Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Enhancing chemical and biological diversity by co-cultivation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Bacillomycin Solubility and Experimental Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Bacillomycin, a lipopeptide antibiotic with potent antifungal properties. Our goal is to facilitate seamless experimentation by providing clear, actionable solutions to solubility and handling issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic lipopeptide antibiotic produced by various strains of Bacillus subtilis. Its structure, containing both a hydrophobic fatty acid chain and a hydrophilic peptide ring, makes it amphiphilic. This dual nature can lead to challenges in achieving and maintaining solubility in aqueous solutions commonly used in biological assays, sometimes resulting in precipitation and inaccurate experimental results.
Q2: In which solvents is this compound soluble?
This compound D shows good solubility in several organic solvents. Methanol (B129727) and Dimethyl Sulfoxide (DMSO) are the most commonly used solvents for preparing stock solutions.[1] It is also reported to be soluble in dimethylformamide (DMF).
Q3: Is this compound soluble in water?
This compound D has limited solubility and stability in water. While it may show some solubility, it has a tendency to precipitate over time, especially at neutral or alkaline pH. For experimental purposes, it is highly recommended to first dissolve this compound in an organic solvent before preparing aqueous working solutions.
Q4: How should I store this compound solutions?
For long-term storage, it is best to store this compound as a lyophilized powder at -20°C. Stock solutions prepared in organic solvents like DMSO or methanol should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not recommended for long-term storage due to the compound's instability in water.
Quantitative Solubility Data
| Solvent | Quantitative Solubility (mg/mL) | Qualitative Solubility & Remarks |
| DMSO | Data not readily available | Recommended as a solvent for stock solutions. |
| Methanol | Data not readily available | Commonly used for dissolving this compound D for various assays.[1] |
| Water | Data not readily available | Poor solubility and stability.[2] Not recommended for primary dissolution. |
| Ethanol | Data not readily available | May be used as a co-solvent. |
Note: To determine the solubility in a specific solvent, a saturation shake-flask method followed by quantification (e.g., using HPLC) is recommended.
Troubleshooting Guide
Issue: My this compound D precipitated after I added it to my aqueous cell culture medium.
This is a common issue due to the low aqueous solubility of this compound D.
| Potential Cause | Troubleshooting Step |
| High final concentration of this compound D | Lower the final concentration of this compound D in your working solution. The effective concentration for antifungal activity may be lower than its solubility limit in the medium. |
| High percentage of organic solvent in the final solution | Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to your cells and to minimize precipitation. |
| Interaction with media components | Divalent cations such as Ca²⁺ and Mg²⁺, often present in cell culture media, can cause precipitation of lipopeptides. Consider using a serum-free or low-serum medium for your experiment if possible. |
| pH of the medium | This compound's stability and solubility can be pH-dependent. While most cell culture media are buffered around neutral pH, extreme pH shifts should be avoided. |
| Temperature fluctuations | Ensure your solutions are brought to the experimental temperature gradually. Rapid temperature changes can sometimes induce precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound D Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound D in DMSO.
Materials:
-
This compound D (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptically weigh the required amount of this compound D powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound D.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube gently until the this compound D is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for an Antifungal Assay
This protocol describes the preparation of a 100 µg/mL working solution of this compound D in a cell culture medium (e.g., RPMI 1640) from a 10 mg/mL DMSO stock solution.
Materials:
-
This compound D stock solution (10 mg/mL in DMSO)
-
Sterile cell culture medium (e.g., RPMI 1640)
-
Sterile conical tubes or flasks
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound D stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 100 µg/mL working solution, first prepare an intermediate dilution by adding 10 µL of the 10 mg/mL stock solution to 990 µL of sterile cell culture medium. This results in a 100 µg/mL intermediate solution.
-
Further dilute this intermediate solution into the final assay medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µg/mL in a final volume of 1 mL, add 100 µL of the 100 µg/mL intermediate solution to 900 µL of the cell culture medium.
-
Mix the working solution gently by pipetting or inverting the tube.
-
Use the working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Visualizations
References
Technical Support Center: Bacillomycin Degradation and Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bacillomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of this compound, with a focus on its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is a cyclic lipopeptide antibiotic produced by various strains of Bacillus subtilis. It consists of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain. Its potent antifungal activity makes it a valuable compound in research and drug development. However, like many complex biomolecules, this compound can degrade over time, leading to a loss of biological activity and the formation of impurities. Understanding its degradation pathways is crucial for ensuring the efficacy and safety of this compound-based products and for developing stable formulations.
Q2: What are the primary factors that influence the stability of this compound in storage?
The stability of this compound is primarily affected by:
-
pH: this compound is most stable at a physiological pH.[1] Extreme pH conditions, especially alkaline pH, can lead to a significant loss of activity. Complete loss of activity has been observed at a pH of 14.[2][3]
-
Temperature: this compound exhibits good thermal stability, maintaining its activity after being heated to 100°C.[2][3][4] However, long-term storage at elevated temperatures can accelerate degradation.
-
Light: Although not extensively documented for this compound specifically, complex organic molecules are often susceptible to photodegradation.[5] It is advisable to protect this compound from light during storage.
-
Enzymatic Degradation: While generally resistant to common proteases, specific enzymes from other microorganisms may degrade this compound.[6]
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store as a lyophilized powder at -20°C or below for long-term stability. Protect from moisture.
-
In Solution: If storage in solution is necessary, use a buffer at or near physiological pH (around 7). Aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Antifungal Activity | Degradation due to improper storage conditions (e.g., high pH, elevated temperature). | Verify the pH of your stock solution. Ensure storage at recommended low temperatures. Prepare fresh solutions from a new lyophilized stock if degradation is suspected. |
| Cleavage of the cyclic peptide structure. | Analyze the sample using HPLC-MS to check for the presence of linear degradation products. Cleavage of the cyclic structure results in a loss of biological activity.[6] | |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | Use a stability-indicating HPLC method to resolve the parent this compound peak from potential degradants. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products such as hydrolyzed peptides or oxidized forms. |
| Precipitation of this compound from Solution | Poor solubility or aggregation at the storage pH or concentration. | Ensure the pH of the solvent is within the stable range (around physiological pH). Consider using a co-solvent if solubility is an issue, but verify its compatibility and impact on stability. |
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound D under various conditions, with stability assessed by measuring its antifungal activity.
| Condition | Parameter | Observation | Reference |
| Temperature | 25°C to 100°C | Stable antibacterial activity maintained. | [2][3] |
| pH | 2 to 12 | Activity remained stable, with significant enhancement at pH 8 and 10. | [2][3] |
| 14 | Complete loss of activity. | [2][3] | |
| Enzymes | Proteinase K, Trypsin, Pepsin, Papain | Retained activity after treatment. |
Experimental Protocols
Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under different storage conditions.
Objective: To determine the rate of degradation of this compound under various temperature and pH conditions.
Materials:
-
Purified this compound
-
Buffers of varying pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, carbonate-bicarbonate buffer for alkaline pH)
-
High-purity water
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradants)
-
Incubators or water baths set to desired temperatures
-
pH meter
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in high-purity water. Dilute the stock solution into the different pH buffers to a final known concentration.
-
Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C). Include a control sample stored at -20°C.
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each condition.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
(Optional) MS Analysis: For samples showing significant degradation, analyze the sample using LC-MS to identify the mass of the degradation products.
Analysis of this compound Degradation Products by Mass Spectrometry
Objective: To identify the chemical nature of this compound degradation products.
Materials:
-
Degraded this compound sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Infusion: Introduce the degraded sample into the mass spectrometer via direct infusion or coupled with an HPLC system for separation of components.
-
MS Scan: Acquire full scan mass spectra to identify the molecular weights of the parent this compound and any new species formed.
-
Tandem MS (MS/MS): Select the molecular ions of the potential degradation products for fragmentation analysis (tandem MS).
-
Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the degradation products. For example, a linear peptide will show a characteristic series of b- and y-ions corresponding to the amino acid sequence.
Visualizations
Hypothesized Degradation Pathway of this compound
The primary degradation pathway for this compound in storage, particularly under harsh pH conditions, is likely hydrolysis of the peptide bonds within the cyclic structure, leading to a linearized, inactive form. Oxidation of susceptible amino acid residues like tyrosine is another potential degradation route.
Caption: Hypothesized degradation pathways of this compound in storage.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for investigating the stability of this compound.
Caption: Workflow for this compound stability and degradation analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 [frontiersin.org]
- 3. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Large-Scale Bacillomycin Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of Bacillomycin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide solutions to specific issues you may encounter during your experiments.
Section 1: Fermentation Challenges
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low this compound yield is a common challenge in large-scale production. Several factors in your fermentation process could be contributing to this issue. Here is a step-by-step troubleshooting guide:
1. Strain Optimization:
-
Problem: The production capability of your Bacillus strain may be inherently low.
-
Solution: Consider strain improvement techniques. For instance, Atmospheric and Room-Temperature Plasma (ARTP) mutagenesis has been shown to significantly increase this compound L yield. A mutant strain, M86, obtained through ARTP mutagenesis, increased the yield from 244.22 to 415.89 mg/L.[1]
2. Fermentation Medium Composition:
-
Problem: The composition of your fermentation medium may not be optimal for this compound production.
-
Solution: Optimize the medium components. Key nutrients to consider are carbon sources, nitrogen sources, and specific amino acids.
-
Carbon and Nitrogen Sources: Ensure an adequate supply of carbon and nitrogen. Glucose and tryptone are commonly used.
-
Amino Acid Supplementation: The addition of specific amino acids can significantly boost production. For this compound L, the addition of glycine (B1666218) and serine has been shown to be effective.[1]
-
Inorganic Salts: Phosphate sources like K₂HPO₄ are crucial. Optimization of its concentration can lead to a substantial increase in yield.[1]
-
3. Fermentation Conditions:
-
Problem: Suboptimal physical parameters during fermentation can inhibit growth and product formation.
-
Solution: Meticulously control the fermentation environment.
-
pH: Maintain the pH in the optimal range, which is generally around 7.0.[2]
-
Temperature: The optimal temperature for Bacillus growth and this compound production is typically around 37°C.[3]
-
Aeration and Agitation: Adequate oxygen supply and mixing are critical. Challenges in maintaining uniform oxygen transfer and mixing dynamics are common during scale-up.[4] Ensure your bioreactor is equipped with proper agitation and aeration systems.
-
Foaming: Excessive foaming can be an issue in large bioreactors. Implement a foam control strategy.
-
Question: I am observing significant batch-to-batch variability in my this compound production. How can I ensure consistency?
Answer:
Batch-to-batch variability is a major hurdle in industrial-scale production. To improve consistency, focus on the following:
-
Standardized Inoculum Preparation: Ensure a consistent and healthy inoculum for each batch. This includes standardizing the age, cell density, and physiological state of the seed culture.
-
Raw Material Quality: The quality of your media components can vary. Use high-quality, consistent sources for all raw materials.
-
Process Control: Implement robust process control for all critical parameters, including pH, temperature, dissolved oxygen, and agitation speed.[4] Real-time monitoring and automated control systems are highly recommended for large-scale operations.[4]
-
Genetic Stability of the Strain: Periodically check the genetic stability of your production strain, especially after multiple generations of subculturing.[1]
Section 2: Downstream Processing and Purification
Question: I am struggling with the initial recovery and purification of this compound from the fermentation broth. What are the recommended methods?
Answer:
Effective downstream processing is crucial for obtaining high-purity this compound. A multi-step approach is typically required.
1. Initial Recovery (Crude Extraction):
-
Acid Precipitation: This is a common first step for lipopeptides like this compound. Lower the pH of the cell-free supernatant to around 2.0 with concentrated HCl to precipitate the crude this compound.[5]
-
Solvent Extraction: After precipitation, the crude product can be extracted using an organic solvent like methanol (B129727) or ethyl acetate.[3][6]
2. Purification:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most effective method for purifying this compound to a high degree.[1][5][6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid, is typically employed.[1][5]
Question: My purified this compound shows low stability. How can I prevent degradation?
Answer:
This compound stability is influenced by pH and temperature.
-
pH Stability: this compound D and F have been shown to be stable over a wide pH range, from 2 to 12 for this compound D and generally stable at physiological pH for this compound S.[2][7][8] However, it is crucial to determine the optimal pH for your specific this compound variant and formulation.
-
Thermal Stability: this compound D and F exhibit good thermal stability, retaining activity after incubation at temperatures up to 100°C.[2][3][7] Despite this, prolonged exposure to high temperatures during downstream processing should be avoided to prevent potential degradation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in the optimization of your this compound production.
Table 1: Fermentation Medium Optimization for this compound L Production
| Component | Initial Concentration | Optimized Concentration | Resulting this compound L Yield (mg/L) | Reference |
| Glucose | 20 g/L | 20 g/L | 676.47 | [1] |
| Tryptone | 5 g/L | 5 g/L | 676.47 | [1] |
| Yeast Extract | 1 g/L | 1 g/L | 676.47 | [1] |
| K₂HPO₄ | Not specified | 2.3 g/L | 676.47 | [1] |
| Glycine | Not specified | 3.2 g/L | 676.47 | [1] |
| Serine | Not specified | 0.6 g/L | 676.47 | [1] |
| Initial Yield | 244.22 mg/L (wild type) | [1] | ||
| Yield after Mutagenesis | 415.89 mg/L (mutant) | [1] |
Table 2: Stability of this compound D and F
| This compound Type | Parameter | Condition | Stability | Reference |
| This compound D | pH | 2 - 12 | Stable | [2][7] |
| Temperature | 25°C - 100°C | Stable | [2][7] | |
| This compound F | pH | Wide range | Stable | [3] |
| Temperature | Up to 100°C | Stable | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound production and analysis.
Protocol 1: Crude Extraction of this compound
-
Cell Removal: Centrifuge the fermentation broth to pellet the bacterial cells.
-
Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 using concentrated HCl. Allow the precipitate to form overnight at 4°C.
-
Collection of Crude Product: Centrifuge the acidified supernatant to collect the crude this compound precipitate.
-
Solvent Extraction: Resuspend the precipitate in a suitable organic solvent (e.g., methanol or ethyl acetate) and stir for several hours.[3][6]
-
Solvent Evaporation: Centrifuge to remove any remaining solids and evaporate the solvent from the supernatant using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase.
-
HPLC System:
-
Gradient Elution:
-
A typical gradient involves increasing the concentration of Mobile Phase B over time. For example, a linear gradient from 60% to 93% acetonitrile over 9 minutes.[5]
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peaks.
-
Purity Analysis: Re-inject the collected fractions into the HPLC to confirm purity.
Visualizations
The following diagrams illustrate key workflows and relationships in this compound production.
Caption: Overview of the this compound production and purification workflow.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The chemical composition and stability of this compound S - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacillomycin D stability and degradation analysis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation analysis of Bacillomycin D. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work with this compound D.
1. Issue: Loss of Antifungal Activity in My this compound D Sample
-
Question: I have observed a significant decrease or complete loss of antifungal activity in my this compound D sample. What could be the potential causes and how can I troubleshoot this?
-
Answer: Loss of antifungal activity can stem from several factors related to sample handling and storage. Here is a step-by-step guide to investigate the issue:
Step 1: Verify Storage Conditions. this compound D is generally stable, but improper storage can lead to degradation.[1] Ensure that your sample has been stored under appropriate conditions. Long-term storage at room temperature is not recommended. For optimal stability, store this compound D at 2-8°C.[1]
Step 2: Assess pH of the Solution. this compound D maintains its antifungal activity over a broad pH range, typically from 2 to 12.[2][3][4] However, extreme pH values outside this range during your experimental setup could potentially lead to hydrolysis of the peptide backbone. Verify the pH of your experimental buffer or medium.
Step 3: Evaluate Temperature Exposure. This lipopeptide is known to be thermally stable, retaining activity even after incubation at temperatures up to 100°C for 30 minutes.[2][3][4] If your experiment involved prolonged exposure to very high temperatures, it is worth investigating potential thermal degradation.
Step 4: Check for Contamination. While this compound D is resistant to many common proteases, microbial contamination in your sample or experimental setup could introduce enzymes that may degrade the molecule.[2][3] Perform a sterility test on your sample.
Step 5: Analytical Confirmation of Integrity. If the above steps do not resolve the issue, it is recommended to analyze the integrity of your this compound D sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] A shift in the retention time or the appearance of new peaks in the chromatogram compared to a standard or a fresh sample would indicate degradation.
Experimental Workflow for Investigating Loss of Activity:
Troubleshooting workflow for loss of this compound D activity.
2. Issue: Unexpected Peaks in HPLC/LC-MS Analysis
-
Question: My HPLC/LC-MS analysis of a this compound D sample shows additional, unexpected peaks. What could be the origin of these peaks?
-
Answer: The appearance of unexpected peaks can indicate the presence of impurities, degradation products, or different isoforms of this compound D.
Possible Causes:
-
Isoforms: this compound D is often produced as a mixture of homologous lipopeptides with variations in the fatty acid chain length (e.g., C14, C15, C16).[5][8] These isoforms will have slightly different retention times in HPLC and different molecular weights in MS.
-
Degradation Products: If the sample has been subjected to harsh conditions (e.g., extreme pH, high temperature for extended periods, strong oxidizing agents), the cyclic peptide structure may be compromised. Hydrolysis of the peptide bonds or modification of the amino acid side chains can lead to the formation of degradation products.
-
Impurities from Extraction: The purification process might not have completely removed all other secondary metabolites produced by the Bacillus strain, such as surfactins or fengycins.[5][7]
Troubleshooting Steps:
-
Review Production and Purification Data: Check the initial characterization data of your this compound D batch to see if multiple isoforms were initially present.
-
Analyze with High-Resolution Mass Spectrometry (HRMS): HRMS can help in determining the elemental composition of the unexpected peaks, which can aid in their identification as either known isoforms or potential degradation products.
-
Perform Forced Degradation Studies: To confirm if the peaks are degradation products, you can subject a fresh sample of this compound D to forced degradation conditions (e.g., acid, base, oxidation, heat) and monitor the appearance and growth of these peaks over time.
Logical Relationship of Unexpected Peaks:
Potential sources of unexpected peaks in analysis. -
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound D? A1: For long-term stability, this compound D should be stored at 2-8°C.[1] It is advisable to store it as a lyophilized powder or in a suitable solvent in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound D to changes in pH? A2: this compound D is highly stable over a wide pH range, maintaining its antifungal activity from pH 2 to 12.[2][3][4] This makes it suitable for various applications in different buffer systems.
Q3: What is the thermal stability of this compound D? A3: this compound D exhibits excellent thermal stability. Studies have shown that it retains its biological activity after being heated to 100°C for 30 minutes.[2][3][4]
Q4: Is this compound D susceptible to enzymatic degradation? A4: this compound D is resistant to degradation by a variety of common proteases, including proteinase K, trypsin, pepsin, and papain.[2][3] This resistance is attributed to its cyclic structure and the presence of D-amino acids.[8]
Quantitative Data Summary
The following table summarizes the stability of this compound D under various conditions based on the retention of its antifungal activity.
| Parameter | Condition | Stability Outcome | Reference |
| pH | 2 - 12 (at room temperature) | Antifungal activity maintained | [2][3] |
| Temperature | 50°C for 30 minutes | Antifungal activity maintained | [2] |
| 100°C for 30 minutes | Antifungal activity maintained | [2][4] | |
| Enzymes | Proteinase K, Trypsin, Pepsin, Papain | Antifungal activity maintained | [2][3] |
Experimental Protocols
Protocol 1: HPLC Method for this compound D Purity and Stability Assessment
This protocol provides a general method for analyzing this compound D. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid, TFA).
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
Gradient Elution: A typical gradient could be starting from 30% B to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (due to the presence of Tyrosine).
-
Sample Preparation: Dissolve this compound D in the initial mobile phase composition or methanol.
-
Analysis: Inject the sample and monitor the chromatogram for the this compound D peak and any degradation products. Purity is assessed by the relative area of the main peak. Stability is determined by comparing the peak area of this compound D in a stressed sample to that of an unstressed control.
Protocol 2: LC-MS for Identification of this compound D and its Degradation Products
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-TOF or ESI-MS/MS).[3][6]
-
LC Conditions: Use an HPLC method similar to the one described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 500-1500.
-
Expected Ions: Look for the protonated molecules [M+H]⁺ of the this compound D isoforms (e.g., C14 at m/z ~1031, C15 at m/z ~1045, C16 at m/z ~1059).[5]
-
-
Analysis: The LC-MS data will provide both the retention time and the mass-to-charge ratio of the components in the sample. This allows for the confirmation of the identity of this compound D isoforms and the tentative identification of degradation products based on their mass shifts. For structural elucidation of unknown degradation products, tandem MS (MS/MS) can be performed.[9]
Workflow for a this compound D Stability Study:
References
- 1. This compound | C45H68N10O15 | CID 3086051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 5. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of this compound D, a new antibiotic of the iturin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Activity of Bacillomycin D
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the antimicrobial activity of Bacillomycin D. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound D's antimicrobial activity?
A1: this compound D, a cyclic lipopeptide from the iturin family, primarily exerts its antifungal activity by disrupting the integrity of the fungal cell membrane.[1][2][3] This interaction leads to several downstream effects, including:
-
Morphological Changes: It causes significant damage to the plasma membrane and cell wall of fungal hyphae and conidia.[2][4][5][6][7]
-
Leakage of Intracellular Components: The disruption of the membrane results in the leakage of cytoplasmic contents, leading to cell death.[1][8]
-
Induction of Oxidative Stress: this compound D induces the accumulation of reactive oxygen species (ROS) within the fungal cells, contributing to its fungicidal effect.[2][4][5][7][9]
-
Biofilm Inhibition: It can also interfere with biofilm formation, a critical virulence factor for many pathogenic fungi.[3]
Q2: Are there known methods to increase the inherent antimicrobial potency of this compound D?
A2: Yes, two primary strategies are being explored to enhance the antimicrobial activity of this compound D: structural modification and synergistic combinations.
-
Structural Modification: The length of the β-amino fatty acid chain in the lipopeptide structure influences its activity. For instance, different isoforms, such as C15-Bacillomycin D and C16-Bacillomycin D, exhibit varying levels of fungicidal activity and toxicity.[9][10] This suggests that synthesizing or isolating specific isoforms can optimize antimicrobial performance.
-
Synergistic Combinations: Combining this compound D with other antimicrobial agents can lead to a synergistic effect, where the combined activity is greater than the sum of their individual effects. This approach can also help reduce the required dosage and potential toxicity of the combined drugs.[10][11]
Q3: Can this compound D be effective against bacterial pathogens?
A3: While this compound D is predominantly known for its strong antifungal properties, some studies have reported antibacterial activity, particularly against Gram-positive bacteria.[1][3] For example, this compound D has demonstrated effectiveness against Staphylococcus species, including methicillin-resistant S. aureus (MRSA).[3][12] However, its primary application and the bulk of research have focused on its potent effects against filamentous fungi and yeasts.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antifungal Activity in a Broth Microdilution Assay
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound D | This compound D is a lipopeptide and may have limited solubility in aqueous media. Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the assay does not exceed non-toxic levels (typically ≤1%). |
| Inappropriate Fungal Inoculum Size | An overly dense fungal suspension can overwhelm the antimicrobial agent. Standardize your inoculum to the recommended concentration for the specific fungal species as per CLSI or EUCAST guidelines (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts). |
| Binding to Plasticware | Lipopeptides can sometimes adhere to the surface of standard polystyrene microtiter plates. Consider using low-binding plates to ensure the effective concentration of this compound D in the medium is not reduced. |
| Degradation of the Compound | Ensure the this compound D stock solution is stored properly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: High Cytotoxicity Observed in Mammalian Cell Lines at Effective Antifungal Concentrations
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound D | The effective concentration of this compound D against fungi may be close to its cytotoxic concentration for mammalian cells. The C16 isoform, for example, has shown higher toxicity to human erythrocytes.[10] |
| Synergistic Combination Approach | Investigate combining a sub-inhibitory concentration of this compound D with another antifungal agent, such as Amphotericin B. This can significantly lower the required concentration of this compound D, thereby reducing cytotoxicity while maintaining or even enhancing the antifungal effect.[10][11][13][14] |
| Use of a Different this compound D Isoform | If possible, test different isoforms of this compound D. For example, C15-Bacillomycin D has been shown to have potent antifungal activity.[9] The optimal isoform may vary depending on the target pathogen and the acceptable level of cytotoxicity. |
Quantitative Data Summary
Table 1: Synergistic Antifungal Activity of this compound D with Amphotericin B against Candida Species
| Candida Strain | MIC of this compound D alone (µg/mL) | MIC of Amphotericin B alone (µg/mL) | MIC in Combination (this compound D / Amphotericin B) (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| C. albicans ATCC 10231 | 12.5 | 0.25 | 0.39 / 0.06 | 0.28 | Synergy |
| C. albicans clinical isolate | 25 | 0.5 | 0.78 / 0.12 | 0.28 | Synergy |
| C. parapsilosis ATCC 22019 | 12.5 | 1 | 3.12 / 0.12 | 0.37 | Synergy |
| C. krusei ATCC 6258 | 25 | 2 | 6.25 / 0.25 | 0.37 | Synergy |
| C. glabrata ATCC 90030 | 25 | 0.5 | 3.12 / 0.25 | 0.5 | Synergy |
Data extracted from Tabbene et al. (2015).[10][11] FICI ≤ 0.5 indicates synergy.
Experimental Protocols
Protocol 1: Determination of Synergistic Activity using the Checkerboard Assay
This protocol outlines the methodology to assess the synergistic interaction between this compound D and another antifungal agent (e.g., Amphotericin B) against a target fungus.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound D and the partner antifungal in DMSO.
-
Prepare a standardized fungal inoculum in RPMI-1640 medium according to CLSI guidelines.
-
-
Checkerboard Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of both compounds.
-
Serially dilute this compound D along the rows and the partner antifungal along the columns.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubate the plate at the optimal temperature for the fungus (e.g., 35°C for Candida albicans) for 24-48 hours.
-
-
Data Analysis:
-
Visually or spectrophotometrically determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
-
Visualizations
Caption: Workflow for determining synergistic antifungal activity.
Caption: Mechanism of action of this compound D.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Activities of Lipopeptides and Polyketides of Bacillus velezensis for Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Synergistic fungicidal activity of the lipopeptide this compound D with amphotericin B against pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. This compound D and its combination with amphotericin B: promising antifungal compounds with powerful antibiofilm activity and wound-healing potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Culture Optimization for Enhanced Bacillomycin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Bacillomycin production experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its production optimized?
A1: this compound is a type of cyclic lipopeptide antibiotic produced by various Bacillus species, such as Bacillus amyloliquefaciens and Bacillus subtilis. It belongs to the iturin family of lipopeptides and exhibits strong antifungal activity against a wide range of plant pathogens. Production is often optimized because wild-type strains typically produce low yields, which limits its industrial and agricultural applications. Enhancing production is crucial for its potential use as a biogenic fungicide.
Q2: Which bacterial species are most commonly used for this compound production?
A2: The most commonly cited species for this compound production are Bacillus amyloliquefaciens and Bacillus subtilis. These species are known to synthesize a variety of lipopeptides, including different analogues of this compound such as this compound D, F, and L.
Q3: What are the main factors influencing the yield of this compound in a culture?
A3: The primary factors influencing this compound yield include the composition of the fermentation medium (carbon and nitrogen sources, amino acids, and inorganic salts), physical culture conditions (pH, temperature, aeration, and agitation), and the genetic background of the producing strain.
Q4: How is this compound typically extracted and purified from a fermentation broth?
A4: this compound is commonly extracted from the culture supernatant through acid precipitation, where the pH is lowered to around 2.0 using an acid like HCl, causing the lipopeptides to precipitate. The precipitate is then collected via centrifugation and can be further purified using methods like methanol (B129727) extraction followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Low this compound Yield
Q: My this compound yield is consistently low. What are the potential causes and how can I address them?
A: Low yield is a common issue in this compound fermentation. The problem can often be traced back to suboptimal culture medium composition or inadequate physical fermentation parameters.
Troubleshooting Steps:
-
Medium Composition Review:
-
Carbon Source: While glucose is common, high concentrations can cause catabolite repression. Consider using alternative carbon sources or a fed-batch strategy to maintain lower glucose levels.
-
Nitrogen Source: Evaluate both organic and inorganic nitrogen sources. Supplementing with specific amino acids like glycine (B1666218) and serine has been shown to significantly boost this compound L production.
-
Inorganic Salts: The concentration of salts like K₂HPO₄ can have a significant positive effect on the yield.
-
Precursors: The addition of certain fatty acids, such as sodium propionate, can increase the yield of this compound D by up to 44%.
-
-
Optimization of Physical Parameters:
-
pH: The optimal pH for this compound production can vary, but it is a critical parameter. For some Bacillus species, a pH of 7.0 to 8.0 has been found to be optimal. It's recommended to monitor and control the pH during fermentation, as metabolic activity can cause it to shift.
-
Temperature: Temperature significantly affects both bacterial growth and metabolite production. Optimal temperatures for this compound production are often reported between 25°C and 37°C.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic Bacillus species. Both aeration and agitation rates affect the dissolved oxygen (DO) concentration. Insufficient oxygen can limit growth and synthesis. It is important to optimize the agitation and aeration rates to ensure a sufficient oxygen transfer rate without causing excessive shear stress on the cells.
-
Issue 2: Inconsistent Production Between Batches
Q: I am observing significant variability in this compound yield from one fermentation batch to another. What could be the cause of this inconsistency?
A: Inconsistent yields are often due to variations in inoculum quality, media preparation, or slight deviations in fermentation conditions.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, including the age and cell density of the seed culture. Using a two-stage inoculum strategy can improve consistency.
-
Ensure Media Homogeneity: Prepare a large batch of medium to be used for multiple fermentations if possible. If not, ensure precise and consistent measurement of all components for each new batch.
-
Calibrate Equipment: Regularly calibrate all equipment, including pH meters, temperature probes, and bioreactor controllers, to ensure accuracy and reproducibility.
-
Monitor Raw Materials: The quality of raw materials, such as yeast extract or peptone, can vary between suppliers and even between lots from the same supplier. This can impact the final yield.
Issue 3: Fermentation Contamination
Q: My fermentation culture is showing signs of contamination (e.g., unexpected drop in pH, unusual cell morphology). How can I prevent this?
A: Bacterial contamination can interfere with the metabolism of the production strain, consume nutrients, and potentially degrade the final product, leading to failed fermentations.
Preventative Measures:
-
Strict Sterilization: Ensure that the bioreactor, all fittings, and the culture medium are properly sterilized. Autoclave at the correct temperature and for the appropriate duration.
-
Aseptic Inoculation: Use aseptic techniques during inoculation and sampling to prevent the introduction of foreign microbes.
-
Air Filtration: Use sterile filters for both the air inlet and outlet of the fermenter to prevent airborne contamination.
-
Strain Purity: Regularly check the purity of your working cell bank to ensure it has not been contaminated.
Quantitative Data Summary
Table 1: Effect of Medium Optimization on this compound L Production
| Medium Component | Initial Concentration | Optimized Concentration | Resulting this compound L Yield (mg/L) | Fold Increase |
| Original Medium | - | - | 244.22 | - |
| ARTP Mutagenesis | - | - | 415.89 | 1.70 |
| Optimized Medium | ||||
| Glucose | 20 g/L | 20 g/L | 676.47 | 2.77 |
| Tryptone | 5 g/L | 5 g/L | ||
| Yeast Extract | 1 g/L | 1 g/L | ||
| K₂HPO₄ | - | 2.3 g/L | ||
| Glycine | - | 3.2 g/L | ||
| Serine | - | 0.6 g/L | ||
| Data synthesized from a study on Bacillus amyloliquefaciens M86. |
Table 2: Influence of Physical Parameters on Lipopeptide Production
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Optimal Range/Value |
| Temperature | 15°C | Lower Fengycin/Surfactin | 25°C | Higher Fengycin/Surfactin | 25-30°C |
| pH | Uncontrolled | ~5 g/L (Surfactin) | Controlled at 7.0 | Lower Yield | 7.0 - 8.0 |
| Aeration Rate | 0.5 VVM | - | 1.0 VVM | Higher Biomass | >1.0 VVM |
| Agitation Speed | 200 rpm | - | 350-600 rpm | Higher Biomass | 250 rpm or higher |
| Data compiled from various studies on Bacillus species. |
Experimental Protocols
Protocol 1: Shake-Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of Bacillus amyloliquefaciens into 50 mL of Luria-Bertani (LB) medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 18 hours.
-
-
Fermentation:
-
Prepare the production medium (e.g., Landy medium or an optimized medium as described in Table 1).
-
Inoculate 200 mL of the production medium in a 500 mL flask with a 3% (v/v) inoculum from the seed culture.
-
Incubate the flask at 30°C with shaking at 200 rpm for 48-72 hours.
-
Protocol 2: Extraction and Quantification of this compound
-
Cell Removal: Centrifuge the fermentation broth at 12,000 x g for 20 minutes at 4°C to pellet the cells.
-
Acid Precipitation:
-
Collect the cell-free supernatant.
-
Adjust the pH of the supernatant to 2.0 using 5M HCl.
-
Refrigerate at 4°C for at least 4 hours to allow for complete precipitation of the lipopeptides.
-
-
Collection and Extraction:
-
Centrifuge the acidified supernatant at 8,000 rpm for 5-10 minutes to collect the precipitate.
-
Discard the supernatant and dry the precipitate.
-
Extract the lipopeptides from the precipitate by adding methanol and incubating for several hours.
-
-
Quantification:
-
Filter the methanol extract through a 0.22 µm filter.
-
Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% acetic acid) for separation.
-
Detect the this compound peaks at a wavelength of 210 nm and quantify by comparing the peak area to a known standard.
-
Visual Guides and Workflows
Caption: Workflow for this compound production and optimization.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Simplified regulatory pathway for this compound synthesis.
Validation & Comparative
A Comparative Guide to the Antifungal Activity of Bacillomycin and Iturin Families
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective antifungal agents is a continuous endeavor in both agricultural and clinical research. Among the promising candidates are the cyclic lipopeptides produced by Bacillus species, notably the iturin and bacillomycin families. Both families are structurally related, classified under the broader iturin group, and are recognized for their potent fungicidal properties. This guide provides an objective comparison of their antifungal activities, supported by experimental data, detailed methodologies, and mechanistic insights to aid in research and development.
Structural and Functional Overview
This compound and iturin are cyclic heptapeptides linked to a β-amino fatty acid chain of variable length.[1][2] They belong to the iturinic lipopeptide family, which also includes mycosubtilin.[2] The primary mode of action for these lipopeptides is the disruption of the fungal cell membrane's integrity.[3][4] Their amphiphilic nature allows them to interact with and insert into the lipid bilayer, leading to the formation of pores or ion-conducting channels. This disrupts the membrane potential, causes leakage of essential cellular components, and ultimately results in cell death.[3][4]
While sharing a common overarching mechanism, subtle structural differences between and within the this compound and iturin families can lead to variations in their antifungal spectrum and potency. For instance, the length of the fatty acid chain has been shown to influence both the antifungal and hemolytic activities of this compound D-like lipopeptides.[5][6]
Quantitative Comparison of Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and iturin compounds against various fungal pathogens as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity of this compound Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound D | Candida albicans | 12.5 - 25 | [7] |
| This compound D-like (C16) | Candida albicans | 12.5 - 25 | [5] |
| This compound D-like (C15) | Candida albicans | Moderate activity | [5] |
| This compound D-like (C14) | Candida albicans | Weak activity | [5] |
| This compound Homologue (AF4) | Candida albicans | 2 - 4 | [4][8] |
| This compound Homologue (AF4) | Candida tropicalis | 2 - 4 | [4][8] |
| This compound Homologue (AF4) | Candida auris | 2 - 4 | [4][8] |
| This compound Homologue (AF4) | Cryptococcus neoformans | 2 - 4 | [4][8] |
Table 2: Antifungal Activity of Iturin Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Iturin A | Candida albicans | 25 | [9][10] |
| Iturin A | Candida albicans | 32 | [11][12] |
| Iturin A1 | Candida albicans | 5 | [2] |
| Iturin A2/A4/A5 | Candida albicans | 10 | [2] |
| Iturin A | Aspergillus niger | 25 | [13] |
| Iturin A | Fusarium oxysporum | 60 (EC50)* | [14] |
*EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanisms of Antifungal Action
The primary mechanism for both families is the disruption of the fungal cell membrane. However, further studies have elucidated more specific interactions and downstream effects.
General Mechanism of Membrane Disruption
Iturin A-Specific Antifungal Pathway
Iturin A has been shown to induce apoptosis in fungal cells through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[11][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.[5][13]
-
Preparation of Fungal Inoculum: Fungal spores are harvested from a fresh culture plate and suspended in sterile saline or broth. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound (this compound or iturin) is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Potato Dextrose Broth or RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Controls: Positive (fungus and medium, no compound), negative (medium only), and solvent controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 28°C) for 24-72 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[3]
Agar (B569324) Well Diffusion Assay
This method provides a qualitative assessment of antifungal activity.[3][15]
-
Plate Preparation: A standardized fungal inoculum is spread evenly over the surface of an agar plate (e.g., Potato Dextrose Agar).
-
Well Creation: Sterile wells are created in the agar using a cork borer.
-
Compound Addition: A known concentration of the test compound is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at an appropriate temperature for 3-5 days.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured.[3]
Conclusion
Both this compound and iturin families represent a rich source of potent antifungal compounds. The available data suggests that this compound D and its homologues may exhibit slightly higher potency against Candida species compared to iturin A in some studies. However, it is crucial to note that direct comparative studies across a broad range of fungal pathogens are limited, and the observed activity can be influenced by the specific fungal strain, experimental conditions, and the particular homologue of the lipopeptide being tested.
The primary mechanism of action for both families is the disruption of the fungal cell membrane. Further research into the specific molecular interactions and downstream cellular effects, such as the induction of apoptosis by iturin A, will be valuable for the development of targeted antifungal therapies. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these promising lipopeptides. Future research should focus on comprehensive, side-by-side comparisons of purified this compound and iturin homologues to establish a more definitive understanding of their relative antifungal efficacy and spectrum.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capability of iturin from Bacillus subtilis to inhibit Candida albicans in vitro and in vivo [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum | MDPI [mdpi.com]
- 15. Statistical optimization of antifungal iturin A production from Bacillus amyloliquefaciens RHNK22 using agro-industrial wastes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bacillomycin D and Bacillomycin L: Structure, Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Bacillomycin D and this compound L, members of the iturin family of cyclic lipopeptides produced by various Bacillus species, represent a promising class of natural antifungal agents. Their potent activity against a broad spectrum of phytopathogenic and clinically relevant fungi has garnered significant interest in the fields of biocontrol and drug development. This guide provides a detailed comparative analysis of this compound D and this compound L, focusing on their structural differences, antifungal efficacy, hemolytic activity, and mechanisms of action, supported by experimental data and detailed protocols.
Structural and Biosynthetic Differences
This compound D and this compound L are both cyclic heptapeptides linked to a β-amino fatty acid chain of variable length (typically C14-C17). Their primary structural difference lies in the amino acid sequence of the peptide ring.
This compound D has the peptide sequence: L-Asn-D-Tyr-D-Asn-L-Pro -L-Glu-D-Ser-L-Thr.[1]
This compound L has the peptide sequence: L-Asn-D-Tyr-D-Asn-L-Ser -L-Gln-D-Ser-L-Thr.
The biosynthesis of both lipopeptides is carried out by large, multi-modular non-ribosomal peptide synthetases (NRPSs). The gene cluster responsible for this compound D synthesis is the bam operon, while the bmy operon governs the synthesis of this compound L.
Comparative Antifungal Activity
Both this compound D and this compound L exhibit potent antifungal activity against a wide range of filamentous fungi and yeasts. Their efficacy, often measured by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50), can vary depending on the target organism and the specific homolog of the lipopeptide (differing in fatty acid chain length).
| Fungal Species | This compound D | This compound L | Reference |
| Fusarium graminearum | MIC: 64 µg/mL | - | [2] |
| EC50: ~30 µg/mL | - | [3] | |
| Fusarium oxysporum | MIC: 8 mg/L (C16 homolog) | IC50: < 2 µg/mL | [4][5] |
| Saccharomyces cerevisiae | - | MIC: 30 µg/mL | [6] |
| - | Lethal Dose: 60 µg/mL | [7] | |
| Colletotrichum gloeosporioides | MIC: 2.2 µg/mL | - | [8] |
| Candida albicans | Active (Fungicidal) | - | [9][10] |
| Aspergillus flavus | Active | - |
Comparative Hemolytic Activity
A critical aspect of the therapeutic potential of lipopeptides is their hemolytic activity, which can be a limiting factor due to toxicity. Both this compound D and L are known to possess hemolytic properties.
| Lipopeptide | Hemolytic Activity | Quantitative Data | Reference |
| This compound D (C16 homolog) | Strong | 50% hemolysis at 22.14 µM | [5] |
| This compound L | Strong | - | [5] |
Mechanism of Action
The primary mode of action for both this compound D and L is the disruption of fungal cell membranes, leading to pore formation, leakage of cellular contents, and ultimately, cell death. However, recent studies have revealed more intricate details of their mechanisms, including the activation of specific signaling pathways.
This compound D
This compound D interacts with the fungal plasma membrane, causing morphological changes and inducing the accumulation of reactive oxygen species (ROS).[3] In Fusarium graminearum, it has been shown to activate the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways.[3] Furthermore, this compound D can act as a signaling molecule, activating biofilm formation in the producing bacterium.[8]
This compound L
The mechanism of this compound L also involves direct interaction with the fungal cell membrane, with a proposed interaction with sterols leading to membrane destruction.[6] It is known to form pores, causing the release of intracellular components.[6] In Rhizoctonia solani, this compound L has been shown to alter the expression of genes related to cellular stress, including those involved in calcium homeostasis and energy metabolism.[6] Like this compound D, it can also act as a signaling molecule, influencing biofilm formation in its producing strain.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antifungal agent against a specific fungal strain.
Materials:
-
96-well microtiter plates
-
Fungal culture
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth for many fungi)
-
This compound D or L stock solution of known concentration
-
Sterile diluent (e.g., the growth medium)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum: Culture the target fungus on a suitable agar (B569324) medium. Prepare a spore suspension or yeast cell suspension in sterile saline or medium and adjust the concentration to a standard density (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution of Lipopeptide: In a 96-well plate, add 100 µL of growth medium to all wells except the first column. In the first column, add 200 µL of the highest concentration of the this compound to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no lipopeptide), and the twelfth column as a sterility control (no inoculum).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]
Hemolytic Activity Assay
This assay is used to determine the concentration of a compound that causes 50% lysis of red blood cells (HC50).
Materials:
-
Fresh defibrinated sheep or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound D or L solutions of varying concentrations
-
Triton X-100 (positive control for 100% hemolysis)
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer
Procedure:
-
Preparation of RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with different concentrations of the this compound solution. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).
-
Incubation: Incubate the mixtures at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the tubes/plate to pellet the intact RBCs.
-
Measurement of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is determined by plotting the percentage of hemolysis against the lipopeptide concentration.
Conclusion
This compound D and this compound L are potent antifungal lipopeptides with significant potential for various applications. While both share a similar overall structure and primary mechanism of action involving membrane disruption, they exhibit differences in their specific amino acid composition, which likely contributes to the observed variations in their antifungal spectrum and potency. This compound D has been more extensively studied in terms of its interaction with specific fungal signaling pathways. A key consideration for their therapeutic use is their inherent hemolytic activity, which necessitates careful evaluation and potential structural modifications to enhance their therapeutic index. Further research focusing on a direct, side-by-side comparison of their biological activities under standardized conditions will be crucial for fully elucidating their respective advantages and guiding their development as next-generation antifungal agents.
References
- 1. ijcmas.com [ijcmas.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Improving the this compound L production in Bacillus amyloliquefaciens by atmospheric and room-temperature plasma combined with Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-candida effect of this compound D-like lipopeptides from Bacillus subtilis B38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. researchgate.net [researchgate.net]
Bacillomycin's Antifungal Power Validated in Preclinical In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antifungal efficacy of Bacillomycin D family lipopeptides, AF4 and AF5, against other alternatives, supported by experimental data. The data underscores their potential as potent therapeutic agents against invasive fungal infections.
Two novel this compound D derivatives, designated AF4 and AF5, have demonstrated significant in vivo efficacy in murine models of disseminated candidiasis, cryptococcosis, and aspergillosis.[1] These lipopeptides show promise in improving survival rates and reducing fungal burden in vital organs, performing comparably to the established antifungal drug, caspofungin.[2][3]
Comparative Efficacy of this compound Derivatives and Caspofungin
The in vivo antifungal activity of AF4 and AF5 was rigorously evaluated in murine models of invasive fungal diseases. The key performance indicators were survival rate and the reduction of fungal load in the kidneys. The results are summarized below.
| Treatment Group | Dosage | Fungal Infection Model | 14-Day Survival Rate | Median Kidney Fungal Burden (CFU/g) | Log Reduction in Fungal Burden vs. Vehicle |
| AF4 | 5 mg/kg | Invasive Candidiasis | 100% | 1.3 x 10⁴ | 4 |
| 10 mg/kg | Invasive Candidiasis | 100% | Sterile | >8 | |
| AF5 | 5 mg/kg | Invasive Candidiasis | 80% | Not Reported | Not Reported |
| 10 mg/kg | Invasive Candidiasis | 100% | Not Reported | Not Reported | |
| Caspofungin | (Human Equivalent Dose) | Invasive Candidiasis | 100% | Sterile | >8 |
| Vehicle Control | - | Invasive Candidiasis | 20% | 3.8 x 10⁸ | - |
| AF4 | 10 mg/kg | Disseminated Aspergillosis | Improved median survival from 4 to 10 days | Not Reported | 1 |
Data compiled from studies on murine models of invasive candidiasis and aspergillosis.[1][2][3]
Experimental Protocols
The in vivo efficacy of this compound derivatives was assessed using established murine models of disseminated fungal infections. The following is a detailed methodology for the key experiments cited.
Murine Model of Invasive Candidiasis
A murine model of disseminated candidiasis was utilized to evaluate the in vivo efficacy of the antifungal lipopeptides AF4 and AF5.[2][3]
-
Animal Model: 6-week-old, pathogen-free, female BALB/c mice (20-25 g) were used for the experiments.[2][3]
-
Immunosuppression: To establish a neutropenic model, mice were administered a loading dose of cyclophosphamide (B585) (200 mg/kg) three days prior to infection (D-3) and a maintenance dose (150 mg/kg) one day post-infection (D+1).[2][3]
-
Infection: Animals were infected with a suspension of Candida albicans AMR16294 (1 x 10⁵ blastospores in 100µL) via the lateral tail vein.[2][3] This dose corresponds to the 90% lethal dose (LD90).
-
Treatment Regimen:
-
The lipopeptides AF4 and AF5 were formulated in sterile phosphate-buffered saline (PBS).[2][3]
-
Treatment groups received intraperitoneal injections of AF4 (5 mg/kg or 10 mg/kg), AF5 (5 mg/kg or 10 mg/kg), caspofungin (a clinically relevant human equivalent dose), or a vehicle control.[2][3]
-
Treatments were administered at 1 hour and 24 hours post-infection.[2][3]
-
-
Outcome Assessment:
-
Survival: The survival of the mice in each group was monitored for 14 days post-infection.[2][3]
-
Organ Fungal Burden: For fungal burden assessment, a separate cohort of mice was euthanized. The kidneys, heart, and spleen were aseptically removed, homogenized, and cultured on Sabouraud Dextrose Agar (SDA) to determine the colony-forming units (CFU) per gram of tissue.[2][3]
-
Mechanism of Action and Signaling Pathways
This compound D and its derivatives exert their antifungal effects primarily through the disruption of the fungal cell membrane and the induction of oxidative stress.[1][4] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[1][4]
Recent studies have also shed light on the downstream signaling pathways affected by this compound D. In Fusarium graminearum, this compound D has been shown to activate the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways, which are crucial for responding to cell wall and osmotic stress, respectively.[2] This suggests a multi-pronged mechanism of action that not only physically damages the cell but also triggers a stress response within the fungus.
Caption: Experimental workflow for in vivo validation of this compound antifungal efficacy.
Caption: Proposed mechanism of action for this compound D against fungal cells.
References
- 1. Efficacy of two novel antifungal lipopeptides, AF4 and AF5 of this compound D family in murine models of invasive candidiasis, cryptococcosis, and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P010 Evaluation of antifungal efficacy of two novel cyclic lipopeptides of the class this compound from Bacillus subtilis RLID 12.1 in a murine model of invasive candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal mechanism of this compound D from Bacillus velezensis HN-2 against Colletotrichum gloeosporioides Penz - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synergies: Bacillomycin's Potent Partnerships in Antifungal Warfare
For Immediate Release
In the persistent battle against fungal pathogens, the exploration of synergistic drug combinations offers a promising frontier. This guide provides a comprehensive comparison of the synergistic effects of Bacillomycin, a lipopeptide antibiotic, with other established antifungal agents. By examining key experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance novel antifungal therapies.
Quantitative Analysis of Synergistic Interactions
The synergistic efficacy of this compound in combination with other antifungals has been quantified using the Fractional Inhibitory Concentration (FIC) index and time-kill assays. A summary of these findings is presented below, offering a clear comparison of the performance of these combinations against various fungal strains.
Table 1: Synergistic Activity of this compound D with Amphotericin B against Candida Species
| Indicator Strain | This compound D MIC (μg/mL) | Amphotericin B MIC (μg/mL) | Combination Conc. (this compound D / Amphotericin B) (μg/mL) | FIC Index | Interpretation | Reference |
| Candida albicans ATCC 10231 | 12.5 | 0.25 | 0.39 / 0.06 | 0.28 | Synergy | [1][2][3] |
| Candida parapsilosis ATCC 22019 | 25 | 0.5 | 3.12 / 0.06 | 0.37 | Synergy | [1][2][3] |
| Candida krusei ATCC 6258 | 25 | 1 | 3.12 / 0.12 | 0.37 | Synergy | [1][2][3] |
| Candida glabrata ATCC 90030 | 25 | 0.5 | 3.12 / 0.06 | 0.37 | Synergy | [1][2][3] |
Note: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.[1][2][3]
Table 2: Antibiofilm Activity of this compound D in Combination with Other Antifungals
| Fungal Strain | Antifungal Combination | Concentration (μg/mL) | Biofilm Inhibition/Eradication | Reference |
| Candida albicans | This compound D + Amphotericin B | 0.39 / 0.06 | 95% inhibition of biofilm formation | [4] |
| Candida albicans | This compound D + Amphotericin B | 0.39 / 1 | Enhanced eradication of preformed biofilm | [4] |
| Candida glabrata | This compound D (AF4/AF5) + Fluconazole | 16 / 64-128 | Significant disruption of mature biofilms |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Checkerboard Microdilution Assay
This assay is widely used to assess the in vitro synergistic effects of antimicrobial agents.
-
Preparation of Antifungal Solutions: Stock solutions of this compound D and the partner antifungal (e.g., Amphotericin B) are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI 1640 medium buffered with MOPS to the desired concentrations.
-
Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of this compound D are made horizontally, while serial twofold dilutions of the partner antifungal are made vertically. This creates a matrix of wells with varying concentrations of both agents. Control wells containing each drug alone, a drug-free growth control, and a sterility control are also included.
-
Inoculum Preparation: The fungal strain of interest is cultured on an appropriate agar (B569324) medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits fungal growth. The FIC index is then calculated to determine the nature of the interaction (synergy, additivity, or antagonism).[5][6]
Time-Kill Curve Analysis
This method provides a dynamic assessment of the antifungal activity over time.
-
Preparation of Cultures: A fungal suspension is prepared and adjusted to a starting inoculum of approximately 1 × 10⁵ to 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI 1640).
-
Drug Exposure: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., sub-inhibitory concentrations that demonstrated synergy in the checkerboard assay). A growth control without any antifungal agent is also included.
-
Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each treatment condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[3][7]
Visualizing the Mechanisms of Action and Synergy
To better understand the underlying biological processes, the following diagrams illustrate the proposed signaling pathways and experimental workflows.
Conclusion
The synergistic combinations of this compound with conventional antifungals like Amphotericin B and Fluconazole present a compelling strategy to enhance antifungal efficacy, particularly against resistant strains and biofilms. The data and protocols outlined in this guide provide a solid foundation for further research and development in this critical area. By elucidating the mechanisms of synergy and standardizing experimental approaches, the scientific community can accelerate the translation of these promising findings into novel clinical solutions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synergistic fungicidal activity of the lipopeptide this compound D with amphotericin B against pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound D and its combination with amphotericin B: promising antifungal compounds with powerful antibiofilm activity and wound-healing potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bacillomycin and Synthetic Chemical Fungicides
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for sustainable agricultural practices and the emergence of fungicide-resistant fungal strains have intensified the search for effective and environmentally benign alternatives to conventional synthetic fungicides. Bacillomycin, a cyclic lipopeptide produced by various Bacillus species, has emerged as a promising biocontrol agent with potent antifungal properties. This guide provides an objective comparison of this compound's performance with that of two widely used synthetic chemical fungicides, prochloraz (B1679089) and mancozeb (B1675947), supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
This compound and synthetic chemical fungicides employ fundamentally different strategies to combat fungal pathogens.
This compound: Disrupting Fungal Integrity and Hijacking Signaling Pathways
This compound D, a prominent member of the this compound family, exhibits a multi-pronged attack on fungal cells. Its primary mechanism involves the disruption of the fungal plasma membrane and cell wall, leading to the leakage of essential cytoplasmic contents and ultimately, cell death.[1][2][3] This physical disruption is often accompanied by the induction of oxidative stress through the accumulation of reactive oxygen species (ROS) within the fungal cells.[1][4]
Furthermore, this compound D has been shown to interfere with crucial fungal signaling pathways. It activates the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways by increasing the phosphorylation of mitogen-activated protein kinases (MAPKs) such as MGV1 and HOG1 in Fusarium graminearum.[1][4] This hyperactivation of stress response pathways can lead to a state of cellular confusion and ultimately contribute to cell death.
Synthetic Chemical Fungicides: Targeted Inhibition
In contrast, synthetic fungicides like prochloraz and mancozeb have more specific modes of action.
-
Prochloraz , an imidazole (B134444) fungicide, primarily acts as a sterol biosynthesis inhibitor.[5][6] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the production of ergosterol (B1671047), a vital component of the fungal cell membrane.[5][7] The depletion of ergosterol disrupts membrane integrity and function, leading to fungal growth inhibition.
-
Mancozeb , a dithiocarbamate (B8719985) fungicide, is a multi-site inhibitor.[2][3][8] It reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells.[3] This broad-spectrum activity disrupts multiple biochemical processes, including lipid metabolism, respiration, and energy production (ATP synthesis), making it difficult for fungi to develop resistance.[3][8]
Quantitative Performance Data: A Head-to-Head Comparison
The efficacy of an antifungal agent is often quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of a biological process. Lower values indicate higher potency.
| Antifungal Agent | Fungal Species | Efficacy Metric | Concentration (µg/mL) | Reference |
| This compound D | Fusarium graminearum | EC₅₀ | ~30 | [1][4][9] |
| This compound D | Fusarium graminearum | IC₅₀ | 26.10 | [10] |
| This compound D | Colletotrichum gloeosporioides | IC₅₀ | 2.162 | |
| Prochloraz | Colletotrichum gloeosporioides | IC₅₀ | 0.0066 - 0.1554 | [11][12] |
| Mancozeb | Colletotrichum capsici | EC₅₀ | 316 (in combination with carbendazim) | [13] |
Note: A direct comparison study demonstrated that this compound D was more potent against Colletotrichum gloeosporioides than both prochloraz and mancozeb.
Experimental Protocols: The "How-To" Behind the Data
The following are detailed methodologies for key experiments cited in the comparison.
Antifungal Susceptibility Testing (EC₅₀/IC₅₀ Determination)
This protocol is used to determine the concentration of an antifungal agent required to inhibit fungal growth by 50%.
a. Fungal Spore Suspension Preparation:
-
Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25-28°C for 7-14 days.
-
Spores are harvested by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 × 10⁵ spores/mL).
b. Microdilution Assay:
-
The antifungal compound (this compound D, prochloraz, or mancozeb) is dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
Each well is inoculated with the fungal spore suspension.
-
Control wells containing only the medium and spores (negative control) and medium with the solvent (solvent control) are included.
-
The plates are incubated at 25-28°C for 48-72 hours.
-
Fungal growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
The percentage of growth inhibition is calculated relative to the negative control.
-
The EC₅₀/IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[10][14]
Electron Microscopy for Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the ultrastructural changes in fungal hyphae and spores after treatment with antifungal agents.
a. Sample Preparation:
-
Fungal mycelia or spores are treated with the antifungal compound at a specific concentration (e.g., the EC₅₀ value) for a defined period.
-
Untreated samples serve as a control.
-
The samples are fixed, typically with a solution of glutaraldehyde (B144438) and/or osmium tetroxide, to preserve their structure.[15]
-
The fixed samples are then dehydrated through a graded series of ethanol (B145695) or acetone (B3395972) solutions.[15]
-
For SEM, the samples are critical-point dried, mounted on stubs, and coated with a thin layer of a conductive material like gold or palladium.
-
For TEM, the dehydrated samples are embedded in resin, sectioned into ultra-thin slices using an ultramicrotome, and stained with heavy metal salts like uranyl acetate (B1210297) and lead citrate.
b. Imaging:
-
The prepared samples are then observed under an SEM or TEM.
-
SEM provides high-resolution images of the surface morphology, revealing changes such as cell wall wrinkling, deformation, and lysis.[16]
-
TEM allows for the visualization of internal cellular structures, showing damage to the plasma membrane, cytoplasm leakage, and organelle disruption.[17]
Western Blot Analysis of MAPK Phosphorylation
This technique is used to detect the activation (phosphorylation) of specific proteins, such as MAP kinases, in response to a stimulus.
a. Protein Extraction:
-
Fungal mycelia are treated with the antifungal compound for various time points.
-
The mycelia are harvested, frozen in liquid nitrogen, and ground to a fine powder.
-
Total proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[18]
-
The protein concentration in the lysate is determined using a protein assay (e.g., Bradford or BCA assay).
b. SDS-PAGE and Electroblotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[19][20]
c. Immunodetection:
-
The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[21]
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target MAPK (e.g., anti-phospho-p38 for Hog1).[18][22]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The light signal is captured on X-ray film or with a digital imager, revealing the presence and relative amount of the phosphorylated MAPK.
-
The membrane can be stripped and re-probed with an antibody that recognizes the total amount of the MAPK protein to ensure equal protein loading.[19]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for antifungal compound evaluation.
Caption: Signaling pathway of this compound D's antifungal action.
Caption: General workflow for evaluating antifungal compounds.
Conclusion
This compound presents a compelling case as a bio-fungicide, distinguished by its multi-site and multifaceted mechanism of action that not only physically damages the fungal cell but also manipulates its internal signaling. This contrasts with the more targeted approaches of synthetic fungicides like prochloraz and mancozeb. The available data suggests that this compound D can exhibit comparable or even superior potency to these synthetic counterparts against certain fungal pathogens. Its complex mode of action may also offer an advantage in mitigating the development of fungicide resistance. For researchers and professionals in drug development, this compound represents a valuable lead compound and a promising avenue for the development of next-generation, sustainable antifungal solutions. Further research, particularly direct comparative studies across a broader range of fungal species and under field conditions, is warranted to fully elucidate its potential.
References
- 1. Mancozeb Fungicide Mode of Action [allpesticides.com]
- 2. Mancozeb Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. Mancozeb - Wikipedia [en.wikipedia.org]
- 4. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prochloraz - Wikipedia [en.wikipedia.org]
- 6. coromandel.biz [coromandel.biz]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. pomais.com [pomais.com]
- 9. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Sensitivity of mango anthracnose pathogen, Colletotrichum gloeosporioides, to the fungicide prochloraz in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Enhanced method for High Spatial Resolution surface imaging and analysis of fungal spores using Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cytosolic pH Controls Fungal MAPK Signaling and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
Comparative Efficacy of Bacillomycin D against Fusarium graminearum: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bacillomycin D against the pathogenic fungus Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in wheat and other cereals. Data-driven comparisons with alternative antifungal agents are presented, supported by detailed experimental protocols and visualizations of key biological pathways and workflows.
Overview of this compound D and its Antifungal Activity
This compound D is a cyclic lipopeptide antibiotic produced by various strains of Bacillus, notably Bacillus amyloliquefaciens. It belongs to the iturin family of lipopeptides and exhibits potent antifungal activity against a broad spectrum of plant pathogenic fungi. Its primary mechanism of action against F. graminearum involves the disruption of cell membrane integrity, leading to morphological changes in the plasma membrane and cell wall, the accumulation of reactive oxygen species (ROS), and ultimately, cell death.[1][2][3][4]
Quantitative Comparison of Antifungal Efficacy
The following tables summarize the in vitro efficacy of this compound D and other antifungal agents against Fusarium graminearum, based on key antifungal susceptibility metrics.
Table 1: Efficacy of this compound D against Fusarium graminearum
| Efficacy Metric | Value (µg/mL) | Source Organism of this compound D | Reference |
| IC₅₀ (Mycelial Growth) | ~30 | Bacillus amyloliquefaciens FZB42 | [1][3] |
| IC₅₀ (Mycelial Growth) | 26.10 | Bacillus amyloliquefaciens 4-9-2 | [2] |
| MIC (Spore Germination) | 64 | Bacillus amyloliquefaciens 4-9-2 | [2] |
Table 2: Comparative Efficacy of Alternative Antifungal Agents against Fusarium graminearum
| Antifungal Agent | Class | IC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| Iturin A | Lipopeptide | Not Reported | 50 (conidia) | [2] |
| Polymyxin B | Peptide Antibiotic | Not Reported | 32-64 | [5] |
| Tebuconazole | Triazole Fungicide | Not Reported | Not Reported | [6] |
| Metconazole | Triazole Fungicide | Not Reported | Not Reported | [6] |
| Prothioconazole | Triazole Fungicide | Not Reported | Not Reported | [6] |
| Essential Oils (various) | Natural Product | Variable | Variable | [7] |
Mechanism of Action: Signaling Pathways Affected by this compound D
This compound D triggers stress responses in F. graminearum, leading to the activation of the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (B35011) (HOG) signaling pathways. This is evidenced by the increased phosphorylation of the mitogen-activated protein kinases (MAPKs) MGV1 and HOG1, respectively.[1]
Caption: this compound D induced signaling pathway in F. graminearum.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
References
- 1. The MAPKK FgMkk1 of Fusarium graminearum regulates vegetative differentiation, multiple stress response, and virulence via the cell wall integrity and high-osmolarity glycerol signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the cell wall integrity MAPK pathway in Fusarium graminearum [opus.uleth.ca]
- 3. researchgate.net [researchgate.net]
- 4. The Gpmk1 MAP kinase of Fusarium graminearum regulates the induction of specific secreted enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Control of Fusarium culmorum, Fusarium graminearum and Fusarium poae by Antagonistic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Antifungal Spectrum of Bacillomycin Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of different Bacillomycin isoforms, focusing on this compound D, F, and L. Bacillomycins are a group of cyclic lipopeptides produced by various Bacillus species, renowned for their potent antifungal activity. Understanding the differential antifungal spectrum and mechanism of action of these isoforms is crucial for the development of novel and effective antifungal agents. This document summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies employed in these studies.
Antifungal Spectrum: A Quantitative Comparison
The antifungal efficacy of this compound isoforms is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While a direct comparative study of this compound D, F, and L against a uniform panel of fungal pathogens is limited in the current literature, this section compiles available MIC data from various studies to offer a comparative perspective.
| Fungal Species | This compound D (µg/mL) | This compound F (µg/mL) | This compound L (µg/mL) | Reference |
| Fusarium graminearum | ~30 (EC50)[1][2], 64 (MIC)[3][4][5][6] | Data not available | Data not available | [1][2][3][4][5][6] |
| Fusarium oxysporum | 8 (MIC for C16 isoform)[7][8] | Data not available | Data not available | [7][8] |
| Colletotrichum gloeosporioides | 2.2 (MIC)[9] | Data not available | Data not available | [9] |
| Saccharomyces cerevisiae | Data not available | Data not available | 30 (MIC)[9] | [9] |
| Aspergillus flavus | Active, but specific MIC not provided in comparative context | Data not available | Data not available | [10] |
| Candida albicans | Active, but specific MIC not provided in comparative context | Data not available | Data not available | [10] |
| Byssochlamys fulva H25 | Data not available | Active, but specific MIC not provided in comparative context[11] | Data not available | [11] |
Note: EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. MIC values can vary depending on the specific strain, experimental conditions, and the specific analogue of the this compound isoform used (e.g., variations in the fatty acid chain length). The table highlights the need for further direct comparative studies to fully elucidate the relative potency of these isoforms.
Mechanism of Action: Insights into Fungal Inhibition
This compound isoforms exert their antifungal effects through a multi-pronged attack on fungal cells, primarily targeting the cell envelope and inducing oxidative stress.
1. Cell Membrane and Wall Disruption: Bacillomycins, particularly this compound D, have been shown to cause significant morphological changes to the fungal cell wall and plasma membrane.[1][2] This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[9] The lipophilic fatty acid chain of the this compound molecule is thought to interact with the sterols in the fungal membrane, leading to the formation of pores.[9]
2. Induction of Oxidative Stress: A key mechanism of this compound D is the induction of reactive oxygen species (ROS) accumulation within the fungal cell.[1][2] This surge in ROS leads to oxidative damage of cellular components, including proteins, lipids, and nucleic acids, contributing to cell death.
3. Interference with Signaling Pathways: this compound D has been demonstrated to activate specific stress-response signaling pathways in fungi. In Fusarium graminearum, it triggers the phosphorylation of mitogen-activated protein kinases (MAPKs) involved in the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.[1][12] This activation is a fungal stress response to the cell membrane and wall damage caused by the lipopeptide.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound isoforms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound isoforms against various fungal pathogens is commonly determined using the broth microdilution method, following established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5][6][13]
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sufficient sporulation. Spores are then harvested and suspended in a sterile solution (e.g., 0.85% saline with 0.05% Tween 80) and the concentration is adjusted to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometry.
-
Preparation of this compound Solutions: A stock solution of the purified this compound isoform is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) or methanol). Serial twofold dilutions are then made in the test medium (e.g., RPMI-1640 with MOPS buffer for yeasts, or Potato Dextrose Broth for filamentous fungi) in a 96-well microtiter plate.[3][5][6]
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at an optimal temperature (e.g., 28°C or 35°C) for a specified period (e.g., 24 to 72 hours).[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the this compound isoform that completely inhibits visible growth of the fungus.[3][5][6] This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound D in a fungal cell, leading to cell death.
Caption: this compound D induced signaling cascade in fungal cells.
This guide provides a foundational understanding of the comparative antifungal spectra of this compound isoforms. Further research involving direct comparative studies with a broader range of fungal pathogens is necessary to fully elucidate the therapeutic potential of each isoform. The detailed protocols and mechanistic insights presented here are intended to support and guide future investigations in the field of antifungal drug discovery and development.
References
- 1. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound D Produced by Bacillus amyloliquefaciens Is Involved in the Antagonistic Interaction with the Plant-Pathogenic Fungus Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Antifungal mechanism and transcriptome analysis of this compound D-C16 against Fusarium oxysporum [frontiersin.org]
- 8. Antifungal mechanism and transcriptome analysis of this compound D-C16 against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Activity of Novel Lipopeptides against Triazole-Resistant Aspergillus fumigatus | MDPI [mdpi.com]
- 14. Antifungal potential of lipopeptides produced by the Bacillus siamensis Sh420 strain against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Bacillomycin D vs. Fengycin: A Comparative Guide to Antifungal Lipopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent antifungal lipopeptides, Bacillomycin D and fengycin (B216660), produced by various Bacillus species. Both compounds are recognized for their potent activity against a broad spectrum of fungal pathogens, making them significant candidates for biocontrol and novel antifungal drug development. This document synthesizes experimental data on their efficacy, mechanisms of action, and the methodologies used to evaluate their performance.
I. Comparative Antifungal Efficacy
This compound D and fengycin exhibit distinct yet sometimes overlapping antifungal activities. Their efficacy is often dependent on the target fungal species and the specific experimental conditions. While both are potent, studies suggest fengycin may play a more significant role in inhibiting the mycelial growth of certain fungi, whereas both contribute to the inhibition of conidial germination.[1]
Quantitative Antifungal Activity Data
The following tables summarize the minimal inhibitory concentration (MIC) and 50% effective concentration (EC50) values for this compound D and fengycin against various fungal pathogens as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental protocols across different studies.
Table 1: Antifungal Activity of this compound D
| Fungal Pathogen | MIC (µg/mL) | IC50/EC50 (µg/mL) | Reference |
| Fusarium graminearum | 64 | ~30 | [2] |
| Colletotrichum gloeosporioides | - | 2.162 | [3] |
| Malassezia globosa | 64 | - |
Table 2: Antifungal Activity of Fengycin
| Fungal Pathogen | MIC (µg/mL) | IC50/EC50 (µg/mL) | Reference |
| Rhizopus stolonifer | 400 | - | |
| Gaeumannomyces graminis var. tritici | - | 26.5 | [4] |
Table 3: Direct Comparison of Antifungal Activity against Monilinia fructicola
| Lipopeptide | Role in Inhibiting Conidial Germination | Role in Suppressing Mycelial Growth | Reference |
| This compound D | Jointly contributes with fengycin | Minor role | [1] |
| Fengycin | Jointly contributes with this compound D | Major role | [1] |
II. Mechanisms of Antifungal Action
Both this compound D and fengycin exert their antifungal effects primarily by targeting the fungal cell membrane, leading to a cascade of events that result in cell death. However, there are nuances in their specific molecular interactions and the downstream cellular responses they trigger.
This compound D: Membrane Disruption and Oxidative Stress
This compound D, a member of the iturin family of lipopeptides, disrupts the integrity of the fungal cell membrane.[3] This interaction is thought to involve the formation of pores in the lipid bilayer, leading to the leakage of vital cellular contents.[3] Beyond direct membrane damage, this compound D has been shown to induce the accumulation of reactive oxygen species (ROS) within the fungal cell.[2] This oxidative stress further damages cellular components and contributes to cell death. Furthermore, studies on Fusarium graminearum have revealed that this compound D can trigger the phosphorylation of mitogen-activated protein kinases (MAPKs) such as FgHOG1 and FgMGV1, indicating an interference with cellular signaling pathways that regulate stress responses and cell wall integrity.
Fengycin: A Potent Membrane-Active Agent
Fengycin also primarily targets the fungal cell membrane, but its mode of action can vary with concentration. At lower concentrations, it is believed to form pores or ion channels, leading to increased membrane permeability.[5] At higher concentrations, it can exhibit a detergent-like effect, causing more extensive membrane damage.[6] Similar to this compound D, fengycin's activity is linked to the induction of ROS production in fungal cells.[7] While its direct impact on specific signaling pathways is less characterized than that of this compound D, the profound membrane disruption it causes inevitably interferes with cellular signaling and homeostasis, ultimately leading to cell death. Fengycins are noted to be particularly effective against filamentous fungi.[5][6][7]
III. Experimental Protocols
The following are generalized protocols for the extraction, purification, and evaluation of the antifungal activity of this compound D and fengycin. Specific details may vary between laboratories and target fungi.
A. Lipopeptide Extraction and Purification
A common method for isolating these lipopeptides from Bacillus cultures is through acid precipitation followed by solvent extraction and chromatographic purification.
1. Culture and Harvest:
-
Bacillus strains are cultured in a suitable liquid medium (e.g., Landy medium) under optimal conditions for lipopeptide production.
-
The bacterial cells are removed from the culture broth by centrifugation to obtain a cell-free supernatant.[8][9]
2. Acid Precipitation:
-
The pH of the cell-free supernatant is adjusted to 2.0 using a strong acid (e.g., HCl).[8][9]
-
The acidified supernatant is incubated at 4°C overnight to allow for the precipitation of the lipopeptides.[8][9]
3. Solvent Extraction:
-
The collected precipitate is extracted with an organic solvent, typically methanol (B129727) or ethanol, to dissolve the lipopeptides.[8][10]
-
The solvent is then evaporated to yield a crude lipopeptide extract.[10]
4. Purification:
-
The crude extract is further purified using chromatographic techniques such as solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound D and fengycin from other compounds.[11]
B. Antifungal Activity Assays
1. Mycelial Growth Inhibition Assay:
-
A mycelial plug of the target fungus is placed in the center of a potato dextrose agar (B569324) (PDA) plate.
-
A specific concentration of the purified lipopeptide is added to the agar or to a filter paper disc placed at a defined distance from the mycelial plug.
-
The plates are incubated at an appropriate temperature, and the radial growth of the fungal mycelium is measured over time and compared to a control without the lipopeptide. The percentage of inhibition is then calculated.
2. Spore Germination Assay:
-
A suspension of fungal spores at a known concentration is prepared.
-
The spore suspension is incubated in a liquid medium (e.g., potato dextrose broth - PDB) containing various concentrations of the lipopeptide.[12]
-
After a defined incubation period, the percentage of germinated spores is determined by microscopic observation and compared to a control.[12]
3. Determination of MIC and MFC:
-
MIC (Minimal Inhibitory Concentration): A broth microdilution method is commonly used.[13] Serial dilutions of the lipopeptide are prepared in a 96-well plate containing a liquid growth medium. Each well is inoculated with a standardized fungal spore suspension. The MIC is determined as the lowest concentration of the lipopeptide that visibly inhibits fungal growth after a specific incubation period.[12]
-
MFC (Minimal Fungicidal Concentration): Aliquots from the wells of the MIC assay that show no visible growth are plated onto agar plates without the lipopeptide. The MFC is the lowest concentration that results in no fungal growth on the agar plates, indicating that the fungal cells have been killed.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. C15-bacillomycin D produced by Bacillus amyloliquefaciens 4-9-2 suppress Fusarium graminearum infection and mycotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of this compound D in Bacillus amyloliquefaciens SQR9 to Antifungal Activity and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Fengycin and Iturin A Isolated From Bacillus subtilis Z-14 on Gaeumannomyces graminis Var. tritici and Soil Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functions of Lipopeptides this compound D and Fengycin in Antagonism of Bacillus amyloliquefaciens C06 towards Monilinia fructicola | Semantic Scholar [semanticscholar.org]
- 7. Fengycins, Cyclic Lipopeptides from Marine Bacillus subtilis Strains, Kill the Plant-Pathogenic Fungus Magnaporthe grisea by Inducing Reactive Oxygen Species Production and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Profile and Antimicrobial Activity of Bacillus Lipopeptide Extracts of Five Potential Biocontrol Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation, Biosynthesis, and Extraction of Bacillus-Derived Lipopeptides and Its Implications in Biological Control of Phytopathogens [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal potential of lipopeptides produced by the Bacillus siamensis Sh420 strain against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of a New Lipopeptide Antifungal Agent, FK463, against a Variety of Clinically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Bacillomycin Analogues in Oncology Research
A detailed guide for researchers and drug development professionals on the anti-cancer properties of bacillomycin analogues, supported by experimental data and methodologies.
This guide provides a comparative analysis of the cytotoxic effects of various this compound analogues against several human cancer cell lines. Bacillomycins, a group of cyclic lipopeptides produced by Bacillus species, have garnered significant interest in oncology research due to their potent anti-proliferative and pro-apoptotic activities. This document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes the proposed mechanisms of action.
Quantitative Assessment of Cytotoxicity
The in vitro cytotoxic activity of different this compound D analogues has been evaluated against human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of various this compound D analogues against the HepG2 (human liver cancer) and MCF7 (human breast cancer) cell lines. These analogues primarily differ in the length and branching of their fatty acid chains.
| Compound | Fatty Acid Moiety | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF7 |
| This compound D analogue 5 | n-C14 | > 50 | > 50 |
| This compound D analogue 6 | iso-C15 | 10.1 ± 0.3 | 11.5 ± 0.4 |
| This compound D analogue 7 | anteiso-C15 | 8.2 ± 0.2 | 9.8 ± 0.3 |
| This compound D analogue 8 | n-C16 | 2.9 ± 0.1 | 3.5 ± 0.1 |
| This compound D analogue 9 | iso-C16 | 4.5 ± 0.2 | 5.1 ± 0.2 |
| This compound D analogue 10 | iso-C17 | 6.3 ± 0.2 | 7.8 ± 0.3 |
| Doxorubicin (Positive Control) | - | 0.9 ± 0.1 | 1.1 ± 0.1 |
Data sourced from studies on nonribosomal peptides from marine Bacillus strains.[1][2][3][4]
The data indicates that this compound D analogues with a C16 fatty acid moiety, particularly the n-C16 variant (analogue 8), exhibit the most potent cytotoxic effects against both HepG2 and MCF7 cell lines.[3][5]
Further studies have demonstrated the dose-dependent cytotoxic activity of a this compound D lipopeptide against other human cancer cell lines, including A549 (alveolar adenocarcinoma), A498 (renal carcinoma), and HCT-15 (colon adenocarcinoma), while showing no significant effect on the normal L-132 pulmonary epithelial cell line.[6][7] Another study identified this compound Lb as having anticancer potential against various cancer cell lines including SMMC-7721, B16, MDA-MB-231, MCF-7, CT26, and 4T1.[8]
Experimental Protocols
The following section details the typical methodologies employed to assess the cytotoxicity of this compound analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of the this compound analogues (e.g., 0-100 µM) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 24 to 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells.
Procedure:
-
Cell Treatment: Cells are treated with this compound analogues at their respective IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: For cell cycle analysis, fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. For apoptosis detection, cells can be stained with Annexin V-FITC and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined based on their DNA content (PI fluorescence). The percentage of apoptotic cells is determined by the Annexin V and PI staining pattern. An increase in the sub-G1 population is indicative of apoptosis.[6]
Mechanism of Action: Signaling Pathways
The cytotoxic effect of this compound analogues is primarily attributed to the induction of apoptosis. The proposed signaling pathway involves the generation of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial pathway.
Caption: Proposed apoptotic pathway induced by this compound analogues in cancer cells.
Studies have shown that treatment with this compound D leads to an increase in intracellular ROS levels.[6][7] This oxidative stress can lead to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates, DNA damage, and ultimately, programmed cell death or apoptosis.[9]
Experimental Workflow
The general workflow for evaluating the cytotoxic potential of this compound analogues is outlined below.
References
- 1. Bacillibactin and this compound Analogues with Cytotoxicities against Human Cancer Cell Lines from Marine Bacillus sp. PKU-MA00093 and PKU-MA00092 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Bacillibactin and this compound Analogues with Cytotoxicities against Human Cancer Cell Lines from Marine Bacillus sp. PKU-MA00093 and PKU-MA00092 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacillibactin and this compound Analogues with Cytotoxicities against Human Cancer Cell Lines from Marine Bacillus sp. PKU-MA00093 and PKU-MA00092 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis in human cancer cells by a Bacillus lipopeptide this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential of Bacillus subtilis lipopeptides in anti-cancer I: induction of apoptosis and paraptosis and inhibition of autophagy in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bacillomycin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Bacillomycin, a cyclic lipopeptide with antifungal properties. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer-provided Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in solid or solution form.[1]
-
Waste Segregation: At the point of generation, all materials that have come into contact with this compound must be segregated as potentially hazardous waste. This includes unused stock solutions, contaminated media, and disposable labware such as pipette tips, gloves, and culture flasks.[1][2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date of accumulation.[1][2]
This compound Waste Stream Management
Proper segregation and containerization are the foundational steps for safe disposal. The following table summarizes the primary waste streams associated with this compound and the appropriate disposal pathways.
| Waste Stream ID | Description | Required Container | Disposal Route |
| BAC-HW-01 | Unused or expired pure this compound (API), concentrated stock solutions. | Original or compatible, sealed, and labeled hazardous chemical waste container. | Collection by institutional EHS or a licensed hazardous waste vendor for incineration.[1][3] |
| BAC-CW-02 | Contaminated Solid Waste (e.g., gloves, pipette tips, bench paper, empty vials). | Labeled hazardous waste bag or puncture-resistant container.[1][2] | Collection by institutional EHS or a licensed hazardous waste vendor.[1] |
| BAC-LQ-03 | Contaminated Liquid Waste (e.g., cell culture media, buffer solutions). | Labeled, leak-proof hazardous liquid waste container (e.g., carboy).[1][4] | Chemical inactivation may be an option if permitted by institutional EHS, followed by collection by a licensed hazardous waste vendor. Do not dispose of down the drain.[1][5] |
| BAC-SH-04 | Contaminated Sharps (e.g., needles, syringes, glass slides). | Puncture-resistant, leak-proof sharps container labeled "Biohazard" and "this compound Waste". | Collection by a licensed medical waste vendor.[1][4] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound and associated waste is dependent on its form and the specific regulations of your institution. The primary and most secure method of disposal is through your institution's hazardous waste program.
-
Containerization: Ensure the pure compound or concentrated solution is in a sealed, properly labeled hazardous waste container.
-
Storage: Store the container in a designated and secure satellite accumulation area, away from incompatible materials.[2]
-
Pickup: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.[1]
-
Collection: Collect solid waste in a designated, labeled hazardous waste bag or container. For liquid waste, use a labeled, leak-proof carboy.[1][4]
-
Treatment of Liquid Waste: Do not pour liquid waste containing this compound down the drain.[1] While autoclaving is effective for biological decontamination, it may not degrade the chemical structure of this compound.[5] Chemical inactivation may be considered if approved by your institution's EHS.
-
Storage and Disposal: Store waste containers in a designated area and arrange for pickup through your institutional EHS or a licensed waste disposal service.[1]
This protocol is for decontaminating non-disposable items that have been in contact with this compound.
-
Initial Cleaning: Carefully wipe surfaces to remove any visible contamination using absorbent materials.
-
Disinfection/Decontamination: Apply a broad-spectrum disinfectant. A common and often effective method is the use of a 10% bleach solution, followed by a 70% ethanol (B145695) wipe-down.[1]
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time, typically 10-30 minutes, to ensure efficacy.[1]
-
Final Rinse: If necessary, rinse the surface with sterile, deionized water to remove any residual disinfectant.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.
Caption: this compound Waste Disposal Decision Workflow.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.
References
Personal protective equipment for handling Bacillomycin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Bacillomycin, a lipopeptide antibiotic with corrosive and irritant properties. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance with the following primary risks:
-
Corrosive: Causes severe skin burns and eye damage upon contact.
-
Irritant: May cause respiratory irritation if inhaled and skin irritation upon repeated exposure.
-
Health Hazard: Potential for adverse health effects through ingestion or prolonged exposure.
A thorough risk assessment should be conducted before commencing any work with this compound. This assessment must identify potential exposure scenarios and establish control measures to mitigate risks.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The level of protection should be selected based on the specific procedures and the potential for exposure.
| PPE Component | Minimum Requirement | Recommended for High-Risk Procedures (e.g., handling pure compound, potential for aerosol generation) |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Outer glove: Chemical-resistant, tested against similar compounds. Inner glove: Nitrile. |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles or a full-face shield. |
| Body Protection | Laboratory coat with long sleeves and closed front. | Chemical-resistant disposable gown or coveralls. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of inhaling dust or aerosols. |
| Footwear | Closed-toe shoes. | Chemical-resistant shoe covers. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container should be tightly sealed.
Preparation of Solutions
-
Work Area: All handling of pure this compound and preparation of stock solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powdered form, use a balance inside the fume hood. Use anti-static weigh paper to prevent dispersal of the powder.
-
Dissolving: Add the solvent to the this compound powder slowly and carefully to avoid splashing.
Routine Handling
-
Containment: Always handle this compound solutions within a designated and clearly marked area to prevent cross-contamination.
-
Pipetting: Use mechanical pipetting aids. Mouth pipetting is strictly prohibited.
-
Transport: When transporting solutions, use secondary containment (e.g., a sealed, unbreakable container) to prevent spills.
Spill Management and Decontamination
Minor Spills (inside a chemical fume hood)
-
Alert: Inform others in the immediate area.
-
Contain: Cover the spill with an absorbent material suitable for chemical spills.
-
Decontaminate: Gently apply a suitable decontaminating agent (e.g., a solution known to inactivate similar lipopeptide antibiotics, or a broad-spectrum disinfectant followed by a cleaning agent) to the absorbent material. Allow sufficient contact time.
-
Clean: Collect the absorbent material using forceps or other tools and place it in a designated hazardous waste container. Clean the spill area with the decontaminating agent, followed by water.
-
Dispose: Dispose of all contaminated materials as cytotoxic waste.
Major Spills (outside a chemical fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Contact Safety Personnel: Notify the institutional safety office or emergency response team for guidance and assistance with the cleanup.
Disposal Plan
This compound waste is considered cytotoxic and antimicrobial and must be disposed of as hazardous chemical waste.
| Waste Type | Segregation and Containment | Disposal Method |
| Solid Waste (e.g., contaminated gloves, gowns, weigh paper, absorbent materials) | Place in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste. The container should be purple or clearly marked with the cytotoxic symbol. | High-temperature incineration by a licensed hazardous waste disposal company. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Collect in a dedicated, sealed, and clearly labeled waste container for cytotoxic liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed. | High-temperature incineration. Do not dispose of down the drain. |
| Sharps (e.g., contaminated needles, pipette tips) | Place in a puncture-proof sharps container that is clearly labeled for cytotoxic waste. | High-temperature incineration. |
Experimental Protocol: Assessing Glove Permeation Resistance
This protocol outlines a method to assess the permeation of this compound through glove materials.
Objective: To determine the breakthrough time and permeation rate of this compound through different types of chemical-resistant gloves.
Materials:
-
Glove material to be tested
-
Permeation test cell
-
This compound solution of known concentration
-
Collection medium (e.g., a buffer solution)
-
Analytical instrument for detecting this compound (e.g., High-Performance Liquid Chromatography - HPLC)
-
Standard solutions of this compound for calibration
Methodology:
-
Glove Sample Preparation: Cut a sample from the palm area of the glove to be tested, ensuring it is free of defects.
-
Test Cell Assembly: Mount the glove sample in the permeation test cell, separating the challenge side (where the this compound solution will be applied) from the collection side.
-
Challenge Application: Introduce the this compound solution to the challenge side of the test cell, ensuring continuous contact with the glove material.
-
Sample Collection: At specified time intervals, withdraw a sample from the collection medium on the other side of the glove material.
-
Analysis: Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound that has permeated through the glove.
-
Data Interpretation:
-
Breakthrough Time: The time from the initial contact of the this compound solution with the glove until the detection of this compound in the collection medium at a predefined rate.[1][2]
-
Permeation Rate: The rate at which this compound passes through the glove material after breakthrough has occurred, typically expressed in μg/cm²/min.[1][2]
-
Visualized Workflows
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
